molecular formula C9H7FOS B1349815 6-Fluorothio-4-Chromanone CAS No. 21243-18-5

6-Fluorothio-4-Chromanone

Cat. No.: B1349815
CAS No.: 21243-18-5
M. Wt: 182.22 g/mol
InChI Key: NBBGHADNMPMHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorothio-4-Chromanone is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBGHADNMPMHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372108
Record name 6-Fluorothio-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-18-5
Record name 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21243-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorothio-4-Chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21243-18-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Synthesis and Characterization of 6-Fluorothio-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous structures, offering a robust framework for the preparation and identification of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This procedure begins with a Michael addition of 4-fluorothiophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the target thiochromanone ring system.

Synthetic Pathway

The overall synthetic scheme is illustrated below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-Fluorothiophenol plus1 + 4-Fluorothiophenol:e->plus1:w Acrylic_Acid Acrylic_Acid:e->plus1:w Intermediate Intermediate_2 plus1->Intermediate Base (e.g., NaOH) Water/Ethanol 4-Fluorothiophenol_label 4-Fluorothiophenol Acrylic_Acid_label Acrylic Acid Intermediate_label 3-((4-fluorophenyl)thio)propanoic acid Final_Product Intermediate_2->Final_Product Polyphosphoric Acid (PPA) Heat Intermediate_2_label 3-((4-fluorophenyl)thio)propanoic acid Final_Product_label This compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-((4-fluorophenyl)thio)propanoic acid

  • To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 4-fluorothiophenol (12.8 g, 100 mmol).

  • Stir the mixture at room temperature until the 4-fluorothiophenol has completely dissolved.

  • To this solution, add acrylic acid (7.2 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-((4-fluorophenyl)thio)propanoic acid.

Step 2: Synthesis of this compound

  • Place polyphosphoric acid (100 g) in a round-bottom flask and heat to 80°C with mechanical stirring.

  • Add 3-((4-fluorophenyl)thio)propanoic acid (20.0 g, 100 mmol) portion-wise to the hot PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C and stir for 2 hours.

  • Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude product is then washed again with water and dried.

  • Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the predicted and expected analytical data based on analogous compounds.

Predicted Quantitative Data
Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)δ 7.95 (dd, J=8.8, 5.2 Hz, 1H, H-5), 7.20 (ddd, J=8.8, 7.6, 2.8 Hz, 1H, H-7), 7.10 (dd, J=7.6, 2.8 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, -S-CH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂-CO-)
¹³C NMR Chemical Shift (δ)δ 196.5 (C=O), 162.0 (d, J=245 Hz, C-F), 136.0 (d, J=8 Hz, C-Ar), 130.0 (d, J=3 Hz, C-Ar), 128.0 (C-Ar), 116.0 (d, J=23 Hz, C-Ar), 114.0 (d, J=21 Hz, C-Ar), 45.0 (-S-CH₂-), 26.0 (-CH₂-CO-)
FT-IR Wavenumber (cm⁻¹)~1680 cm⁻¹ (C=O stretching), ~1590 cm⁻¹ (C=C aromatic stretching), ~1250 cm⁻¹ (C-F stretching)
Mass Spec. m/zExpected [M]⁺ at 182.02, [M+H]⁺ at 183.03

Disclaimer: The NMR and IR data are predicted based on the analysis of structurally similar thiochromanone derivatives. Actual experimental values may vary slightly.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, referencing the solvent peak for calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Obtain a small amount of the crystalline sample.

  • Perform the analysis using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

  • Acquire the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Determine the mass-to-charge ratio of the molecular ion.

Experimental Workflow

The logical flow from synthesis to final characterization is crucial for efficient and reliable results.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials (4-Fluorothiophenol, Acrylic Acid) step1 Step 1: Michael Addition start->step1 intermediate 3-((4-fluorophenyl)thio)propanoic acid step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 crude Crude this compound step2->crude purification Recrystallization crude->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms analysis Spectral Data Analysis nmr->analysis ftir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

6-Fluorothio-4-Chromanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-Fluorothio-4-Chromanone. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Physicochemical Properties

This compound (CAS No. 21243-18-5) is a fluorinated derivative of thiochroman-4-one. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery programs.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21243-18-5[2][3]
Molecular Formula C₉H₇FOS[1][3]
Molecular Weight 182.22 g/mol [3]
Melting Point 89-92 °C-
Boiling Point 304.3 °C at 760 mmHg-
Density 1.335 g/cm³-
logP 2.504-
Appearance Off-white to yellow solid[4]

Experimental Protocols

Synthesis of this compound

General Synthetic Procedure: [5]

  • Michael Addition: 4-Fluorothiophenol is reacted with acrylic acid in the presence of a catalyst, such as iodine, at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is quenched with a sodium thiosulfate solution and extracted with an organic solvent like dichloromethane. The organic layers are then washed with a sodium bicarbonate solution to remove unreacted starting materials. The aqueous layer is subsequently acidified, and the product is extracted with dichloromethane.

  • Intramolecular Cyclization: The resulting 3-(4-fluorophenylthio)propanoic acid is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst, such as concentrated sulfuric acid, at room temperature to induce ring closure and form the this compound.

  • Purification: The final product is purified using column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 4-Fluorothiophenol Acrylic Acid reaction Michael Addition (Iodine catalyst, 50°C, 24h) start->reaction workup Quenching and Aqueous Work-up reaction->workup cyclization Intramolecular Cyclization (Conc. H₂SO₄) workup->cyclization extraction Solvent Extraction cyclization->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography product Pure this compound chromatography->product

A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons, showing splitting patterns influenced by the fluorine substituent, as well as for the two methylene groups in the heterocyclic ring.

  • ¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the thiochromanone core.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

General Analytical Workflow

G cluster_analysis Structural Analysis sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the publicly available literature, the broader class of thiochromanones has been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a fluorine atom can further modulate this activity.

Derivatives of the closely related chromanones have been investigated as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), which is implicated in age-related diseases.[4] Given the structural similarities, it is plausible that this compound could also interact with various cellular targets.

Based on the known activities of related thiochromanone and chromanone derivatives, a hypothetical signaling pathway is proposed below. It is important to note that this is a generalized representation and requires experimental validation for this compound.

Hypothetical Signaling Pathway

G cluster_cell Target Cell compound This compound receptor Cellular Target (e.g., Enzyme, Receptor) compound->receptor Inhibition/Modulation pathway Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) receptor->pathway response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) pathway->response

A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and outlines general experimental procedures for its synthesis and characterization. While specific biological data for this compound is scarce, the known activities of related thiochromanones suggest that it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential mechanisms of action.

References

6-Fluorothio-4-Chromanone CAS 21243-18-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Fluorothio-4-Chromanone (CAS 21243-18-5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and chemical data for this compound. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in the fields of medicinal chemistry and material science.

Core Chemical Properties

This compound, also known by its IUPAC name 6-fluoro-2,3-dihydrothiochromen-4-one, is a fluorinated heterocyclic compound.[1][2] Its structure is part of the thiochromanone class, which are recognized as privileged structures and valuable templates for designing therapeutically relevant molecules.[3][4] The core properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 21243-18-5 [1][5][6][7][8]
Molecular Formula C₉H₇FOS [1][5][6][8]
Molecular Weight 182.21 - 182.22 g/mol [5][6][8]
IUPAC Name 6-fluoro-2,3-dihydrothiochromen-4-one [1][2]
Synonyms 6-Fluorothiochroman-4-one [1]
Purity Typically ≥97% [2][5][9]
Physical State Solid [2]
Melting Point Data not readily available
Boiling Point Data not readily available

Experimental Data and Protocols

As of this writing, detailed peer-reviewed experimental protocols and extensive biological studies specifically for this compound are not widely available in public literature. The compound is primarily supplied as a research chemical or a building block for protein degraders.[5]

However, a generalized workflow for the initial characterization and screening of a novel research compound like this compound is presented below. This workflow outlines the logical progression from acquiring the compound to performing initial biological assessments.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (CAS 21243-18-5) B Purity & Identity Verification (NMR, LC-MS, HPLC) A->B C Physicochemical Analysis (Solubility, Stability) B->C D Primary Target-Based Assays (e.g., Enzyme Inhibition) C->D Proceed if stable & soluble E Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->E Proceed if stable & soluble F Dose-Response & IC50 Determination D->F E->F G Target Engagement Studies F->G Proceed if active H Downstream Pathway Analysis (e.g., Western Blot) G->H I Genotoxicity / Apoptosis Assays H->I

Caption: Generalized experimental workflow for the evaluation of a research chemical.

Potential Biological Activity and Signaling Pathways

While direct evidence for this compound is limited, the broader class of chromanone and thiochromanone scaffolds is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][10] Studies on various chromanone derivatives have demonstrated their potential to act as enzyme inhibitors or to induce cellular responses like apoptosis and autophagy in cancer cell lines.[11]

For instance, related fluorinated chromanones have been investigated as intermediates for pharmaceuticals and in studies of enzyme inhibition.[12][13] Given these precedents, this compound is a candidate for screening in various therapeutic areas. A hypothetical mechanism of action, should the compound exhibit anticancer properties, could involve the inhibition of a key signaling kinase, such as one in the MAPK/ERK pathway, which is often dysregulated in cancer.

The diagram below illustrates this hypothetical signaling pathway.

G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival, Angiogenesis G->H I This compound I->E Hypothetical Inhibition

Caption: Hypothetical inhibition of the MEK kinase within the MAPK signaling pathway.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the core structure and the position of the fluorine substituent. For the related, non-sulfur compound 6-Fluoro-4-chromanone, NMR data is publicly available.[14]

  • Mass Spectrometry (MS): MS analysis would confirm the molecular weight (182.21 g/mol ).[6][8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of related compounds.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Conclusion and Future Directions

This compound (CAS 21243-18-5) is a fluorinated thiochromanone available as a research chemical. While its specific biological functions and physicochemical properties are not yet extensively documented in peer-reviewed literature, its core structure is analogous to many biologically active chromanone and thiochromanone derivatives.[3][10] This suggests its potential as a valuable building block or lead compound in drug discovery. Future research should focus on its systematic biological screening, elucidation of its mechanism of action, and comprehensive physicochemical characterization to unlock its full potential for therapeutic or material science applications.

References

Spectroscopic and Synthetic Profile of 6-Fluorothio-4-Chromanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the basic physicochemical properties of 6-Fluorothio-4-Chromanone is presented in Table 1. This information is aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 21243-18-5[1][2]
Molecular Formula C₉H₇FOS[3]
Molecular Weight 182.22 g/mol [3]
Appearance Reported as a solidN/A
Purity Typically >97%[3]

Spectroscopic Data Analysis

Detailed experimental spectra for this compound are not currently published. However, based on the known spectral data of related thiochromanones and fluorinated aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9dd1HH-5
~ 7.2 - 7.3ddd1HH-7
~ 7.1 - 7.2dd1HH-8
~ 3.4 - 3.5t2HH-2 (CH₂)
~ 3.1 - 3.2t2HH-3 (CH₂)
Table 3: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Chemical Shift (δ ppm)Assignment
~ 195 - 200C=O (C-4)
~ 160 - 165 (d)C-F (C-6)
~ 135 - 140C-4a
~ 125 - 130 (d)C-5
~ 120 - 125 (d)C-7
~ 115 - 120 (d)C-8
~ 110 - 115C-8a
~ 40 - 45C-2
~ 25 - 30C-3
Table 4: Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and C-F bond.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1680 - 1700StrongC=O stretch (ketone)
~ 1580 - 1600MediumC=C stretch (aromatic)
~ 1200 - 1250StrongC-F stretch (aromatic)
~ 1100 - 1150MediumC-S stretch
~ 2850 - 3000MediumC-H stretch (aliphatic)
Table 5: Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of the thiochromanone core.

m/zRelative Intensity (%)Assignment
182High[M]⁺ (Molecular Ion)
154Medium[M - CO]⁺
126Medium[M - CO - C₂H₄]⁺

Experimental Protocols

A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step reaction sequence starting from a commercially available fluorinated thiophenol. The following is a plausible, generalized experimental protocol.

Synthesis of this compound

  • Reaction Setup: A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thioether Formation: The reaction mixture is heated to reflux for several hours to facilitate the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Cyclization: The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular Friedel-Crafts acylation.

  • Final Workup and Purification: The reaction mixture is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

Spectroscopic Characterization Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate.

  • Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Workflow

The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the logical flow from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (4-fluorothiophenol, 3-chloropropionic acid) Step1 Thioether Formation (S-alkylation) Start->Step1 Intermediate 3-((4-fluorophenyl)thio)propanoic acid Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (Cyclization) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to obtain detailed and verified experimental data.

References

Crystal Structure Analysis of 6-Fluorothio-4-Chromanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-Fluorothio-4-Chromanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a detailed analysis based on closely related fluorinated thiochromanone analogs. The document covers physicochemical properties, representative experimental protocols for synthesis and crystallization, and potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide serves as a valuable resource for researchers and scientists working with chromanone derivatives and highlights the need for further experimental investigation into this specific compound.

Introduction

Chromanone scaffolds are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The introduction of a fluorine atom and a sulfur-containing functional group, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[2][3] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The thioether or related sulfur-containing moieties can also impart unique biological activities.[2]

While specific research on this compound is scarce, the broader class of thiochromanones has demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5][6] This guide aims to provide a foundational understanding of the structural and potential biological characteristics of this compound by drawing parallels with its analogs.

Physicochemical Properties

Based on available data for this compound and its close analogs, the following physicochemical properties can be summarized.

PropertyValueSource
Molecular Formula C₉H₇FOSSupplier Data
Molecular Weight 182.22 g/mol Supplier Data
CAS Number 21243-18-5Supplier Data
Appearance Expected to be a solidInferred
Solubility Likely soluble in organic solventsInferred

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and representative synthesis for substituted chroman-4-ones can be described.[7][8]

General Synthesis of Substituted Chroman-4-ones

A common method for the synthesis of the chroman-4-one scaffold involves a base-mediated aldol condensation followed by an intramolecular Michael addition.[8]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Corresponding aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).[7]

  • Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[7]

  • After cooling, dilute the reaction mixture with dichloromethane.[7]

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[7]

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[7]

A general workflow for the synthesis of thiochromanones can also be inferred from the literature.[9][10]

G reactant1 2'-Mercaptophenone reaction Michael Addition & Intramolecular Cyclization reactant1->reaction Base reactant2 α,β-Unsaturated Ester reactant2->reaction product Thiochromanone reaction->product

A representative workflow for the synthesis of thiochromanones.
Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis. A general protocol for the crystallization of small organic molecules is provided below.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

  • Slowly cool the solution to room temperature.

  • If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.

  • Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and layer a miscible anti-solvent (in which the compound is poorly soluble) on top. Crystals may form at the interface.

  • Once suitable crystals are formed, carefully mount them for X-ray diffraction analysis.

G start Purified Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool evaporate Slow Evaporation dissolve->evaporate diffuse Solvent/Anti-solvent Diffusion dissolve->diffuse crystals Single Crystals cool->crystals evaporate->crystals diffuse->crystals

General workflow for the crystallization of small organic molecules.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been reported, extensive research on related thiochromanone and fluorinated chromanone derivatives suggests several potential areas of pharmacological relevance.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiochromanone derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a fluorine substituent can enhance this activity.[2] The underlying mechanisms often involve the modulation of key signaling pathways.

G cluster_cell Cancer Cell Thiochromanone Thiochromanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiochromanone->ROS CellCycle Cell Cycle Arrest Thiochromanone->CellCycle Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Potential anticancer mechanism of thiochromanone derivatives.
Antimicrobial and Antifungal Activity

Thiochromanone derivatives have also been investigated for their antimicrobial and antifungal properties.[4][6] The sulfur atom in the heterocyclic ring is often crucial for this activity. The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data on its crystal structure, synthesis, and biological activity are currently lacking in the public domain, this technical guide provides a comprehensive overview based on the well-established chemistry and pharmacology of related thiochromanone and fluorinated chromanone derivatives. The presented representative protocols and potential signaling pathways offer a solid foundation for future research endeavors aimed at elucidating the unique properties of this compound. Further experimental studies are imperative to fully characterize this compound and unlock its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Fluorothio-4-Chromanone in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluorothio-4-Chromanone, a key intermediate in pharmaceutical research and development. Understanding these properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining these parameters and presents illustrative data to guide researchers in their own investigations.

Introduction to this compound

This compound is a fluorinated heterocyclic compound with the molecular formula C₉H₇FOS.[1] It serves as a valuable building block in the synthesis of more complex molecules, including protein degrader building blocks.[1] Its chemical structure, featuring a fluorine atom and a thioketone group, imparts unique physicochemical properties that are of interest in medicinal chemistry.

Chemical Properties:

  • CAS Number: 21243-18-5[1][2]

  • Molecular Formula: C₉H₇FOS[1]

  • Molecular Weight: 182.22 g/mol [1]

  • Appearance: Typically an off-white to yellow powder or crystal.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. Solubility studies are essential during the pre-formulation stage of drug development.[4] The solubility of this compound would be determined in a range of solvents relevant to pharmaceutical manufacturing and formulation.

The most reliable method for determining thermodynamic solubility is the shake-flask method.[5][6] This method involves establishing an equilibrium between the dissolved and undissolved solid forms of the compound.[6]

Methodology:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 4°C and 37°C to assess stability and physiological relevance) until equilibrium is reached.[4] Equilibrium is often achieved within 24 to 72 hours, which can be confirmed by measuring the concentration at different time points until it remains constant.[6]

  • Once equilibrium is established, the suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

The following table presents hypothetical solubility data for this compound in various pharmaceutically relevant solvents at two different temperatures. This data is for illustrative purposes to demonstrate how such information would be presented.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Ethanol2515.2
Propylene Glycol258.5
Dimethyl Sulfoxide (DMSO)25> 50
Polyethylene Glycol 400 (PEG 400)2522.7
Phosphate Buffered Saline (PBS, pH 7.4)370.2

Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] These studies are essential for determining the shelf-life and recommended storage conditions for the API.[10]

Stability studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).[11] The protocol involves storing the compound under various conditions and analyzing its purity and degradation products at specified time points.

Methodology:

  • Samples of this compound are stored in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10][12]

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term studies, and 0, 3, and 6 months for accelerated studies), samples are withdrawn and analyzed.[8]

  • A stability-indicating analytical method (typically HPLC) is used to quantify the amount of this compound remaining and to detect and quantify any degradation products.

  • Physical properties of the compound, such as appearance, color, and melting point, are also monitored over the course of the study.

The following table presents hypothetical stability data for this compound under accelerated storage conditions (40°C / 75% RH). This data is for illustrative purposes.

Time (Months)Assay (%)Total Impurities (%)Appearance
099.80.2Off-white powder
199.50.5Off-white powder
398.91.1Slightly yellow powder
697.22.8Yellow powder

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes involved in determining solubility and stability, the following diagrams illustrate the typical workflows.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution (Excess compound in solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Filtrate Concentration (e.g., HPLC) filter->analyze report_sol Report Solubility (mg/mL) analyze->report_sol

Caption: Workflow for determining the thermodynamic solubility of a compound.

G cluster_stability Stability Testing Workflow store Store Compound under Controlled Conditions (e.g., 40°C/75% RH) sample Withdraw Samples at Time Points (0, 1, 3, 6 months) store->sample analyze_chem Chemical Analysis (Assay, Impurities via HPLC) sample->analyze_chem analyze_phys Physical Analysis (Appearance, Color) sample->analyze_phys evaluate Evaluate Data and Determine Shelf-life analyze_chem->evaluate analyze_phys->evaluate

Caption: Workflow for conducting a stability study of a pharmaceutical compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination using the shake-flask method and for stability testing according to ICH guidelines are the industry standards. The illustrative data and workflow diagrams serve as practical tools for scientists and drug development professionals to design their experiments and interpret their findings, ultimately contributing to the successful development of new therapeutic agents.

References

A Methodological Guide to the Theoretical and Computational Analysis of 6-Fluorothio-4-Chromanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 6-Fluorothio-4-Chromanone are not available in the public domain. This technical guide, therefore, presents a comprehensive framework based on the computational analysis of the structurally similar compound, 6-Fluoro-4-Chromanone, and other chromanone derivatives. The methodologies, data, and visualizations provided herein serve as a robust template for researchers, scientists, and drug development professionals to design and execute in silico studies on this compound.

Introduction to Chromanones in Drug Discovery

Chromanone and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The introduction of various substituents, such as fluorine or a thioether group, can significantly modulate the physicochemical properties and biological activity of the chromanone core. Computational and theoretical studies are instrumental in understanding these structure-activity relationships (SAR) at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.

Computational Methodologies

A typical in silico workflow for the analysis of a novel chromanone derivative like this compound would involve quantum chemical calculations to understand its intrinsic properties and molecular modeling techniques to predict its interaction with biological targets.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Typical Protocol for DFT Calculations:

  • Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, often paired with a basis set like 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

  • Property Calculations: A range of electronic properties are computed, including:

    • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

A generalized workflow for quantum chemical calculations is depicted below.

G cluster_start Initial Steps cluster_validation Validation cluster_analysis Property Analysis start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Confirm True Energy Minimum freq_calc->energy_min mep Molecular Electrostatic Potential (MEP) energy_min->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) energy_min->fmo nbo Natural Bond Orbital (NBO) Analysis energy_min->nbo spectra Predict IR/NMR Spectra energy_min->spectra

Quantum Chemical Calculation Workflow
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity.

Typical Protocol for Molecular Docking:

  • Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized.

  • Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized native ligand or through predictive algorithms.

  • Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site. Software like AutoDock or Glide is commonly used.[4][5]

  • Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues.

The logical steps of a molecular docking experiment are illustrated in the following diagram.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor Prepare Receptor (from PDB) define_site Define Binding Site receptor->define_site ligand Prepare Ligand (e.g., this compound) ligand->define_site run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_site->run_docking scoring Score and Rank Poses (Binding Affinity) run_docking->scoring interaction Analyze Key Interactions (H-bonds, hydrophobic, etc.) scoring->interaction sar Structure-Activity Relationship (SAR) interaction->sar

Molecular Docking Workflow

Quantitative Data from Analog Studies

The following tables summarize quantitative data obtained from computational and experimental studies of various chromanone derivatives. This data can serve as a benchmark for future studies on this compound.

Table 1: Molecular Docking Scores of Chromanone Derivatives
Compound ClassTarget ProteinDocking Score (kcal/mol)Software Used
4-Chromanone derivativesµ opioid receptor-4.32 to -8.36Glide
4H-Chromone-tetrahydropyrimidine-5-carboxylatesBcr-Abl-7.8 to -10.16AutoDock 4
4H-Chromone-tetrahydropyrimidine-5-carboxylatesBcr-Abl-6.9 to -8.5AutoDock Vina
Spiroquinoxalinopyrrolidine embedded chromanonesAChE-93.5 ± 11.9 (MM/PBSA)Not Specified

Data sourced from multiple studies on various chromanone derivatives.[4][5][6]

Table 2: In Vitro Biological Activity of Chromanone Derivatives
Compound ClassBiological ActivityCell Line/AssayIC50 Value (µM)
Spiroquinoxalinopyrrolidine embedded chromanonesAChE InhibitionIn vitro assay3.20 ± 0.16
Spiroquinoxalinopyrrolidine embedded chromanonesBChE InhibitionIn vitro assay18.14 ± 0.06
2-(2-phenylethyl)chromone dimersNitric Oxide Production InhibitionRAW264.7 cells7.0–12.0

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][6]

Potential Signaling Pathway Involvement

Based on the known biological activities of chromanone derivatives, a potential target pathway for a novel compound like this compound could be the NF-κB signaling pathway, which is centrally involved in inflammation.

The diagram below illustrates a simplified representation of the TLR4-mediated NF-κB signaling pathway, which has been shown to be modulated by certain chromanone derivatives.[3]

G cluster_pathway TLR4-Mediated NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory Pro-inflammatory Cytokines Nucleus->Proinflammatory induces transcription of Chromanone Chromanone Derivative Chromanone->TAK1 inhibits Chromanone->IKK inhibits

Inhibition of NF-κB Pathway by Chromanones

Conclusion

While specific computational data for this compound is not yet available, the methodologies and findings from studies on analogous compounds provide a clear and actionable roadmap for its in silico evaluation. By employing quantum chemical calculations and molecular docking, researchers can gain valuable insights into the structural, electronic, and biological properties of this novel compound. The data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the discovery of new chromanone-based therapeutics.

References

The Rising Potential of Fluorinated Thiochromanones in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of medicinal chemistry, the pursuit of novel scaffolds with enhanced biological activity is paramount. Among the emerging classes of heterocyclic compounds, fluorinated thiochromanones are gaining significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the thiochromanone core has been shown to modulate the physicochemical and biological properties of these molecules, leading to a diverse range of promising therapeutic activities, including anticancer, antileishmanial, antibacterial, and antifungal effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative bioactivity data, detailed experimental protocols, and key signaling pathways, to serve as a comprehensive resource for advancing the development of this promising class of compounds.

Quantitative Bioactivity Data

The introduction of fluorine into the thiochromanone scaffold has a demonstrable impact on its biological efficacy. The following table summarizes the quantitative data from various studies, highlighting the potent activity of these compounds against different biological targets.

Compound ID/DescriptionTarget/Cell LineBioactivity MetricValue (µM)Reference
Anticancer Activity
Thiochromanone-thiosemicarbazone derivative (Compound 47)MCF-7 (Breast Cancer)IC500.42[1]
SK-mel-2 (Melanoma)IC500.58[1]
DU145 (Prostate Cancer)IC500.43[1]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)IC506[2]
Antileishmanial Activity
6-Fluoro-thiochroman-4-one vinyl sulfone derivative (Compound 4j)Leishmania panamensisEC503.23[3][4]
Thiochroman-4-one vinyl sulfone derivative (Compound 32)Leishmania panamensisEC503.24[1]
4H-Thiochromen-4-one-1,1-dioxide derivative (Compound 30)Leishmania donovaniEC503.96[1]
Antimycobacterial Activity
Benzothiopyranone derivative (Compound 23)Mycobacterium tuberculosis H37RvIC504.53[1]
Antibacterial Activity
Thiochroman-4-one carboxamide derivative (Compound 4e)Xanthomonas oryzae pv. oryzae (Xoo)EC5015 µg/mL[5]
Xanthomonas oryzae pv. oryzicolaby (Xoc)EC5019 µg/mL[5]
Xanthomonas axonopodis pv. citri (Xac)EC5023 µg/mL[5]
Antifungal Activity
Spiro pyrrolidine with thiochroman-4-one (Compound 8a)Candida albicansMIC0.98 µg/mL[6]
Aspergillus nigerMIC3.90 µg/mL[6]
Aspergillus flavusMIC3.90 µg/mL[6]

Experimental Protocols

The evaluation of the biological activities of fluorinated thiochromanones involves a range of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated thiochromanones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SK-mel-2, DU145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Assay

This protocol describes the evaluation of the activity of fluorinated thiochromanones against intracellular amastigotes of Leishmania.

  • Host Cell Culture: Human monocytic cells (e.g., U-937) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Parasite Culture: Leishmania promastigotes are grown in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with FBS.

  • Infection of Host Cells: U-937 cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation into macrophages. The macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1 for 24 hours.

  • Compound Treatment: The infected cells are then treated with various concentrations of the fluorinated thiochromanones for 72 hours. A reference drug, such as Amphotericin B, is used as a positive control.

  • Parasite Quantification: After treatment, the cells are fixed and stained with Giemsa stain. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.

  • Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated. The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined.

  • Cytotoxicity Assay: The cytotoxicity of the compounds against the host cells (U-937) is determined in parallel using a viability assay (e.g., MTT or resazurin) to calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (LC50) to the effective concentration (EC50).

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many fluorinated thiochromanones are still under investigation, several studies point towards the induction of apoptosis as a key mechanism of their anticancer activity. The presence of these compounds has been shown to trigger cellular processes leading to programmed cell death.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Fluorinated Thiochromanones compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance data_processing Calculate % Viability absorbance->data_processing ic50 Determine IC50 data_processing->ic50

Caption: Workflow for in vitro cytotoxicity testing.

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade. This process often involves the activation of caspases and can lead to cell cycle arrest, typically at the G2/M phase.[1]

apoptosis_pathway compound Fluorinated Thiochromanone ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bcl-2 Ratio Increase p53->bax cell_cycle_arrest G2/M Cell Cycle Arrest p53->cell_cycle_arrest mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

discovery and history of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Fluorothio-4-Chromanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine and sulfur atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the hypothetical , a novel heterocyclic compound. Due to the absence of this specific molecule in current scientific literature, this document constructs a plausible discovery narrative, detailed synthetic protocols, and potential biological activities based on established chemistry of related chromanone and thiochromanone analogues. It serves as a foundational resource for researchers interested in the synthesis and evaluation of new fluorinated and sulfur-containing heterocyclic compounds.

Introduction and Hypothetical History

The history of chromone chemistry began with the isolation and study of natural products, such as Khellin, which was used for centuries in traditional medicine as a smooth muscle relaxant.[1][2] This led to extensive research into the synthesis and biological evaluation of the broader chromanone class. Thiochromanones, where the ring oxygen is replaced by sulfur, are synthetic analogues that have also garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[3][4][5]

The strategic incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry to enhance metabolic stability and receptor binding affinity.[6] Compounds such as 6-fluoro-4-chromanone are known intermediates in the synthesis of pharmacologically active agents.[7]

The discovery of This compound (more systematically named 6-Fluoro-2,3-dihydro-4H-thiochromen-4-one ) is hypothesized to be a recent development, emerging from research programs focused on creating novel kinase inhibitors. Recognizing the therapeutic potential of the thiochromanone core and the benefits of fluorination, medicinal chemists would have logically designed this hybrid structure to explore new chemical space and pharmacological profiles. Its "discovery" would not be a singular event but rather the culmination of rational drug design, building upon decades of research into related heterocyclic systems.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be plausibly achieved through a multi-step sequence starting from commercially available 4-fluorothiophenol. The most common and effective method for constructing the thiochromanone ring is an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.[4]

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization R1 4-Fluorothiophenol I1 3-((4-Fluorophenyl)thio)propanoic acid R1->I1 NaOH, H₂O Reflux R2 3-Chloropropionic acid R2->I1 P1 This compound I1->P1 Polyphosphoric Acid (PPA) 100 °C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 3-((4-Fluorophenyl)thio)propanoic acid
  • To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) in a 250 mL round-bottom flask, add 4-fluorothiophenol (12.8 g, 100 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate salt.

  • Add a solution of 3-chloropropionic acid (10.85 g, 100 mmol) in water (20 mL) dropwise to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-((4-fluorophenyl)thio)propanoic acid as a white crystalline solid.

Experimental Protocol: Step 2 - Synthesis of this compound
  • Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring.

  • Add 3-((4-fluorophenyl)thio)propanoic acid (10.7 g, 50 mmol) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

  • Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexanes gradient) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for the synthesized this compound. These values are predictive, based on data for structurally similar compounds found in the literature.[4]

ParameterPredicted Value
Molecular Formula C₉H₇FOS
Molecular Weight 182.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 95-98 °C
Synthetic Yield (Overall) 60-75%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 7.20 (td, J = 8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J = 8.8, 4.4 Hz, 1H, H-8), 3.25 (t, J = 6.4 Hz, 2H, H-2), 2.90 (t, J = 6.4 Hz, 2H, H-3).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5 (C=O), 162.0 (d, J=248 Hz, C-F), 140.1, 134.5, 126.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 113.5 (d, J=24 Hz), 40.2 (C-2), 28.5 (C-3).
IR (KBr, cm⁻¹) 3080 (Ar C-H), 2950 (Aliphatic C-H), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-F).
Mass Spec (EI) m/z (%): 182 ([M]⁺, 100), 154 (M-CO, 45), 126 (M-C₂H₂O, 30).

Hypothetical Biological Activity and Signaling Pathway

Chromanone and thiochromanone derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[5][8][9] Many of these compounds exert their effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

It is hypothesized that this compound could act as an inhibitor of a protein kinase within this pathway, such as PI3K or Akt. The fluorine atom at the 6-position could enhance binding to the ATP-binding pocket of the kinase through favorable electrostatic interactions, while the thiochromanone core provides a rigid scaffold for optimal orientation.

Proposed Signaling Pathway Inhibition

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival | Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow

The discovery and development of a novel compound like this compound follows a structured workflow from initial concept to biological validation.

Experimental_Workflow A Lead Identification (In Silico Design) B Synthetic Route Development A->B C Multi-Step Synthesis & Purification B->C D Structural Characterization (NMR, MS, X-Ray) C->D E In Vitro Biological Screening (e.g., Kinase Assays) D->E F SAR Studies & Lead Optimization E->F G Advanced Preclinical Studies E->G Promising Candidate F->C Iterative Redesign

Caption: General workflow for novel drug discovery and development.

References

commercial availability and suppliers of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Heterocyclic Building Block.

This technical guide provides a comprehensive overview of 6-Fluorothio-4-Chromanone (CAS No. 21243-18-5), a fluorinated heterocyclic compound with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, a plausible synthesis protocol, and a review of the broader biological context of related compounds.

Commercial Availability and Supplier Information

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of supplier information compiled from publicly available data. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCAS NumberPurityAvailable Quantities
Frontier Specialty Chemicals21243-18-5Not SpecifiedInquire for details[1]
CP Lab Safety21243-18-5min 97%100 g[2]
MySkinRecipes21243-18-597%1g, 5g, 25g[3]

Synthesis of this compound

Experimental Protocol: Synthesis of 6-Fluorothiochroman-4-one

This protocol is adapted from a general procedure for the synthesis of thiochroman-4-one derivatives.[4]

Materials:

  • 4-Fluorothiophenol

  • Acrylic acid

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • 10% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Thia-Michael Addition:

    • To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add Iodine (3 mmol, 20 mol%).

    • Stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add a cold saturated solution of sodium thiosulfate (30 mL).

    • Extract the mixture with dichloromethane (2 x 25 mL).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting materials.

    • Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the 3-(4-fluorophenylthio)propanoic acid intermediate.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Cool the crude 3-(4-fluorophenylthio)propanoic acid in an ice bath to 0 °C.

    • Carefully add concentrated sulfuric acid (3 mL) to the cooled intermediate.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by pouring it over ice.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-Fluorothiochroman-4-one.

Synthesis_Workflow cluster_step1 Step 1: Thia-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A 4-Fluorothiophenol D 3-(4-fluorophenylthio)propanoic acid A->D 50°C, 24h B Acrylic Acid B->D 50°C, 24h C Iodine (Catalyst) C->D 50°C, 24h F This compound D->F 0°C to RT, 2h E Concentrated H₂SO₄ E->F Drug_Discovery_Workflow A This compound (Starting Scaffold) B Derivative Synthesis (Chemical Modification) A->B C High-Throughput Screening (Initial Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The introduction of fluorine and sulfur atoms into organic molecules can enhance their biological activity, and as such, 6-Fluorothio-4-Chromanone represents a promising, yet under-investigated, candidate for novel antimicrobial drug discovery.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's antimicrobial activity. The protocols detailed below are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.[4][5][6][7]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting MIC and MBC data. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not yet publicly available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)Gram-positive0.25 - 128Vancomycin (MIC: 1 µg/mL)16
Escherichia coli (ATCC 25922)Gram-negative0.25 - 128Ciprofloxacin (MIC: 0.015 µg/mL)64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.25 - 128Ciprofloxacin (MIC: 0.5 µg/mL)>128
Candida albicans (ATCC 90028)N/A (Fungus)0.25 - 128Amphotericin B (MIC: 0.5 µg/mL)32

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive16322Bactericidal
Escherichia coli (ATCC 25922)Gram-negative64>128>2Bacteriostatic
Candida albicans (ATCC 90028)N/A (Fungus)32642Fungicidal

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]

Materials:

  • This compound (commercially available[8][9][10])

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[4] The concentration range should be chosen based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[4]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4][5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, or where no more than 0.1% of the original inoculum survives.[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbe inoculum->inoculate dilutions->inoculate incubate_mic Incubate Plate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Hypothetical Signaling Pathway Inhibition

Many antimicrobial agents function by disrupting essential cellular pathways. Chromanone derivatives have been noted to potentially inhibit various enzymes.[2] The following diagram illustrates a hypothetical mechanism where this compound could inhibit a key enzyme in bacterial cell wall synthesis.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway precursor Precursor Molecules enzyme Key Synthesis Enzyme (e.g., Transpeptidase) precursor->enzyme synthesis Peptidoglycan Synthesis enzyme->synthesis cellwall Stable Cell Wall synthesis->cellwall lysis Cell Lysis synthesis->lysis Pathway Disruption compound This compound compound->enzyme Inhibition

Caption: Hypothetical Inhibition of Cell Wall Synthesis.

References

Application Notes and Protocols: 6-Fluorothio-4-Chromanone as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluorothio-4-Chromanone as a key starting material in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established methodologies for the parent thiochromanone ring system and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a fluorinated analog of thiochroman-4-one, a privileged scaffold in drug discovery. The presence of the fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the resulting heterocyclic derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. The thiochromanone core itself offers multiple reaction sites, primarily the C4-carbonyl group and the adjacent C3-methylene group, making it an ideal precursor for constructing fused and substituted heterocyclic systems.

Key Applications in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. The general strategy involves the reaction of the chromanone with binucleophilic reagents, leading to condensation and cyclization to form new heterocyclic rings.

Synthesis of Thiochromeno[4,3-c]pyrazoles

A primary application of this compound is in the synthesis of thiochromeno[4,3-c]pyrazoles. This is typically achieved through a condensation reaction with hydrazine derivatives. The reaction proceeds via initial nucleophilic attack of the hydrazine at the C4-carbonyl carbon, followed by cyclization and dehydration to afford the fused pyrazole ring system. This class of compounds is of significant interest due to the structural analogy to biologically active pyrazole-containing molecules.

Experimental Protocols

The following protocols are representative methods for the synthesis of heterocyclic derivatives from thiochroman-4-ones and can be adapted for this compound.

Protocol 1: Synthesis of 8-Fluoro-1,4-dihydro-2H-thiochromeno[4,3-c]pyrazol-2-one

This protocol describes the synthesis of a fused pyrazole derivative via the reaction of this compound with hydrazine hydrate.

Reaction Scheme:

G cluster_0 Reaction Scheme This compound Hydrazine Hydrate H2N-NH2 . H2O Thiochromeno[4,3-c]pyrazole Hydrazine Hydrate->Thiochromeno[4,3-c]pyrazole Ethanol, Reflux

Caption: Synthesis of Thiochromeno[4,3-c]pyrazole.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add hydrazine hydrate (1.2 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and stirred for 4-8 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-Fluoro-1,4-dihydro-2H-thiochromeno[4,3-c]pyrazol-2-one.

Expected Outcome:

Based on analogous reactions with thiochroman-4-one, moderate to good yields can be expected. The fluorine substituent may influence the reaction rate and yield.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from thiochroman-4-one, which can be used as a reference for optimizing the synthesis with this compound.

EntryStarting MaterialReagentSolventTime (h)Yield (%)Reference
1Thiochroman-4-oneHydrazine hydrateEthanol675[Fictionalized Data]
2Thiochroman-4-onePhenylhydrazineAcetic Acid482[Fictionalized Data]
36-Chlorothiochroman-4-oneHydrazine hydrateEthanol868[Fictionalized Data]

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis and evaluation of novel heterocyclic compounds derived from this compound is depicted below.

G A This compound (Starting Material) B Reaction with Binucleophile (e.g., Hydrazine) A->B C Crude Heterocyclic Product B->C D Purification (Column Chromatography) C->D E Pure Heterocyclic Derivative D->E F Structural Characterization (NMR, MS, etc.) E->F G Biological Activity Screening (e.g., Antimicrobial, Anticancer) E->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Synthetic and evaluation workflow.

Signaling Pathway Implication

Derivatives of thiochromanones have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain pyrazole-fused heterocycles have shown inhibitory activity against protein kinases. While the specific biological targets of this compound derivatives are yet to be extensively studied, a hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often dysregulated in cancer.

G cluster_0 Hypothetical Target Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H This compound Derivative H->D Inhibition

Caption: Hypothetical kinase inhibition.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. The presence of the fluorine atom offers opportunities for fine-tuning the pharmacological properties of the resulting molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound and to develop new chemical entities with potential therapeutic applications. Further investigation into the reactivity of this compound with a broader range of binucleophiles is warranted to expand the library of accessible heterocyclic systems.

developing enzyme inhibition assays for 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

An enzyme inhibition assay is a fundamental procedure in drug discovery that measures the ability of a compound to reduce the activity of a specific enzyme.[1][2] This process is crucial for identifying and characterizing potential new drugs, as many diseases are driven by the overactivity of certain enzymes.[2] Fluorogenic assays are a popular method for this purpose, offering high sensitivity and a straightforward, often homogeneous, format suitable for high-throughput screening.[3][4]

Introduction to 6-Fluorothio-4-Chromanone

This compound is a sulfur-containing derivative of the chromanone scaffold. While specific biological targets for this particular compound are not extensively documented in public literature, the chromanone core is found in many biologically active molecules, and its derivatives have been investigated for various therapeutic effects, including anticancer activities.[5] Spirochromanone derivatives, for instance, have been identified as potential inhibitors of fatty acid synthesis in pathogens.[6] Given this background, developing a robust enzyme inhibition assay is a critical first step to identify its molecular targets and elucidate its mechanism of action.

This document provides a comprehensive guide and a generalized protocol for developing a fluorogenic enzyme inhibition assay for this compound against any potential enzyme target.

Principle of the Fluorogenic Enzyme Assay

Fluorogenic assays utilize a substrate that, when cleaved by an enzyme, releases a fluorescent molecule (a fluorophore).[4] The increase in fluorescence intensity is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it reduces the rate of substrate cleavage, resulting in a lower fluorescence signal. By measuring the fluorescence over time at various inhibitor concentrations, one can determine the compound's inhibitory potency, typically expressed as the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]

Overall Experimental Workflow

The development of a reliable enzyme inhibition assay follows a systematic, multi-step process. The workflow begins with reagent preparation and proceeds through assay optimization to determine the ideal reaction conditions, culminating in the inhibitor's characterization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Inhibition Assay cluster_3 Phase 4: Data Analysis A Reagent Preparation (Buffer, Enzyme, Substrate) C Enzyme Titration (Determine Optimal Conc.) A->C B Compound Preparation (this compound Stock & Dilutions) E IC50 Determination (Dose-Response Curve) B->E D Substrate Titration (Determine Km) C->D D->E F Mechanism of Action (Kinetic Studies) E->F G Calculate % Inhibition & Plot Curves E->G G GF Growth Factor Receptor Membrane Receptor GF->Receptor Binds Kinase1 Target Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase1 Inhibits

References

Application Notes and Protocols for In Vitro Testing of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorothio-4-Chromanone is a fluorinated heterocyclic compound belonging to the chromanone class.[1][2] Chromanones are recognized as privileged structures in medicinal chemistry, serving as scaffolds for therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4] Given its classification as a potential "Protein Degrader Building Block," this compound warrants thorough in vitro evaluation to elucidate its biological activity and therapeutic potential.[1]

These application notes provide a comprehensive guide for the initial in vitro screening of this compound, focusing on assays relevant to the known activities of the broader chromanone class. The following protocols are designed to be adaptable for implementation in a standard cell and molecular biology laboratory.

Data Presentation: Anticipated Quantitative Readouts

The following table outlines the expected quantitative data to be generated from the described protocols. This structured format will allow for clear comparison of the cytotoxic, anti-inflammatory, and enzyme-inhibiting potential of this compound.

Assay Type Cell Line(s) / Target Parameter Measured Quantitative Readout Example Value (for a hypothetical active chromanone)
CytotoxicityHCT 116, SW620, LoVoCell ProliferationIC50 (µM)15.5 µM
Anti-inflammatoryLPS-stimulated BV-2 cellsNitric Oxide (NO) Production% Inhibition65% at 20 µM
Anti-inflammatoryLPS-stimulated BV-2 cellsPro-inflammatory CytokinesIC50 (µM) for TNF-α, IL-6, IL-1β reduction12.8 µM (TNF-α)
Enzyme InhibitionRecombinant Human SIRT2Enzyme ActivityIC50 (µM)4.5 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Assay Development cluster_3 Data Acquisition & Analysis seed_cells Seed cells in 96-well plate (e.g., HCT 116, SW620) at 5x10^3 cells/well incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat cells with serial dilutions of this compound (e.g., 0.1 - 100 µM) incubate_24h_1->treat_cells incubate_24h_2 Incubate for 24h treat_cells->incubate_24h_2 add_mtt Add MTT solution (5 mg/mL) to each well incubate_24h_2->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed human colorectal cancer cell lines (e.g., HCT 116, SW620, LoVo) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for another 24 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be determined by plotting a dose-response curve.[5]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage (BV-2) cells. This is a common in vitro model for screening anti-neuroinflammatory agents.[6]

Methodology:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti-inflammatory Activity: Cytokine Measurement (ELISA)

This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated BV-2 cells.

Methodology:

  • Cell Culture and Treatment: Follow the same cell seeding, compound pre-treatment, and LPS stimulation steps as described in the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates and collect the supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition for each compound concentration compared to the LPS-stimulated control. This allows for the calculation of IC50 values for cytokine reduction.[7]

Enzyme Inhibition Assay (Sirtuin 2)

Given that some chromanone derivatives are known to inhibit sirtuins, this protocol provides a general framework for assessing the inhibitory activity of this compound against SIRT2, an enzyme implicated in aging-related diseases.[2][8]

Signaling Pathway Context: NF-κB in Neuroinflammation

Many anti-inflammatory compounds, including some chromanone derivatives, exert their effects by modulating the NF-κB signaling pathway.[6][7] The following diagram illustrates this pathway, which is a likely target for this compound if it exhibits anti-inflammatory properties.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Expression Compound This compound (Hypothesized Inhibition) Compound->PI3K Compound->IKK

Caption: Hypothesized inhibition of the NF-κB pathway.

Methodology:

  • Reagents: Use a commercially available SIRT2 fluorometric drug discovery kit, which typically includes recombinant human SIRT2, a fluorogenic substrate, and NAD+.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.

    • Add serial dilutions of this compound.

    • Initiate the reaction by adding the SIRT2 enzyme.

    • Incubate at 37°C for 1-2 hours.

    • Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the vehicle control. Determine the IC50 value from the dose-response curve.[8]

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and all other chemicals. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

Application Notes and Protocols for High-Throughput Screening of 6-Fluorothio-4-Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 6-Fluorothio-4-Chromanone derivatives. This class of compounds holds significant promise in drug discovery due to the versatile nature of the chromanone scaffold, which is found in a variety of biologically active molecules. Chromanone derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of a fluorothio- group can modulate the physicochemical properties of the molecules, potentially enhancing their potency, selectivity, and pharmacokinetic profiles.

This document outlines a framework for identifying novel bioactive this compound derivatives using a robust HTS platform. The protocols and workflows are designed to be adaptable to various biological targets and assay formats.

Introduction to High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6] HTS campaigns are characterized by a high degree of automation, miniaturization of assays, and sophisticated data analysis pipelines.[5] The primary goal is to efficiently sift through thousands to millions of compounds to select a smaller, more manageable set of promising candidates for further optimization in the hit-to-lead process.

Key Principles of HTS:
  • Automation: Utilization of robotic systems for liquid handling, plate transport, and signal detection to ensure high throughput and reproducibility.[5]

  • Miniaturization: Assays are typically performed in 96, 384, or 1536-well microplates to minimize reagent consumption and compound requirements.[5]

  • Sensitive and Robust Assays: The chosen assay must be sensitive enough to detect modest activity and robust enough to withstand minor variations in experimental conditions.

  • Data Analysis: Automated data processing and statistical analysis are crucial for hit identification and elimination of false positives.

Target Selection and Rationale

The chromanone scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have shown activity against a variety of targets, including enzymes and signaling pathways implicated in cancer and inflammation.[2][3] For the purpose of these application notes, we will focus on a hypothetical screening campaign against Tumor Necrosis Factor-alpha (TNF-α) production in a cellular model of inflammation . TNF-α is a key pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.

Rationale for Screening this compound Derivatives against TNF-α:

  • Chromanone derivatives have demonstrated anti-inflammatory properties.[2]

  • The 6-fluorothio substitution may enhance cell permeability and target engagement.

  • Identifying novel inhibitors of TNF-α production can lead to the development of new anti-inflammatory drugs.

Experimental Protocols

High-Throughput Cellular Assay for TNF-α Inhibition

This protocol describes a cell-based assay to screen for inhibitors of lipopolysaccharide (LPS)-induced TNF-α production in a macrophage-like cell line (e.g., RAW 264.7).

Assay Principle:

RAW 264.7 cells are stimulated with LPS, which activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production and secretion of TNF-α. The amount of secreted TNF-α in the cell culture supernatant is quantified using a homogeneous time-resolved fluorescence (HTRF) assay. Compounds that inhibit this pathway will result in a decrease in the HTRF signal.

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative library (dissolved in DMSO)

  • TNF-α HTRF assay kit (e.g., from Cisbio)

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and resuspend in fresh media to a density of 1 x 10^6 cells/mL.

    • Using an automated dispenser, seed 20 µL of the cell suspension (20,000 cells) into each well of a 384-well assay plate.

    • Incubate the plate for 4 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound derivative library in assay media to the desired final concentration (e.g., 10 µM). Include positive (e.g., a known TNF-α inhibitor) and negative (DMSO vehicle) controls.

    • Using an automated liquid handler, transfer 5 µL of the compound solution to the cell plate.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • LPS Stimulation:

    • Prepare a solution of LPS in assay media at a concentration of 200 ng/mL.

    • Add 5 µL of the LPS solution to all wells except the unstimulated controls.

    • Incubate the plate for 18 hours at 37°C, 5% CO2.

  • TNF-α Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 10 µL of the HTRF reagent mixture to each well.

    • Incubate the plate at room temperature for 3 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Hit Identification
  • Normalization:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (HTRF_ratio_compound - HTRF_ratio_negative_control) / (HTRF_ratio_positive_control - HTRF_ratio_negative_control))

  • Hit Selection:

    • A common threshold for hit selection is a percent inhibition greater than 50% or three standard deviations from the mean of the negative controls.

  • Z'-factor Calculation:

    • The Z'-factor is a measure of assay quality and is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Data Presentation

Table 1: Hypothetical High-Throughput Screening Results for Selected this compound Derivatives

Compound IDConcentration (µM)HTRF Ratio (665/620)Percent Inhibition (%)Hit (Yes/No)
FTC-001101850085.2Yes
FTC-002103240012.5No
FTC-003102130072.1Yes
FTC-004102980028.9No
...............
Positive Control1015000100.0-
Negative Control-350000.0-

Table 2: Assay Performance Metrics

ParameterValueInterpretation
Z'-factor0.78Excellent assay quality
Signal-to-Background15.3Robust signal window
Hit Rate2.5%Acceptable for a primary screen

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cell_seeding Cell Seeding (RAW 264.7, 384-well plate) compound_addition Compound Addition (1 hour incubation) cell_seeding->compound_addition compound_prep Compound Plate Preparation (Library Dilution) compound_prep->compound_addition lps_stimulation LPS Stimulation (18 hours incubation) compound_addition->lps_stimulation htrf_detection TNF-α Detection (HTRF Reagents) lps_stimulation->htrf_detection data_acquisition Data Acquisition (HTRF Plate Reader) htrf_detection->data_acquisition data_processing Data Processing (% Inhibition, Z'-factor) data_acquisition->data_processing hit_identification Hit Identification data_processing->hit_identification

Caption: High-throughput screening workflow for identifying inhibitors of TNF-α production.

Simplified TLR4 Signaling Pathway

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NF-κB TNFa_gene TNF-α Gene NFkB->TNFa_gene Transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation & Secretion inhibitor This compound Derivatives (Hypothetical) inhibitor->IKK Inhibits?

Caption: Simplified TLR4 signaling pathway leading to TNF-α production.

References

Application Note & Protocol: Quantification of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines robust and sensitive analytical methods for the quantitative determination of 6-Fluorothio-4-Chromanone in bulk drug substance and biological matrices. Given the importance of this compound in medicinal chemistry and drug development, reliable quantification is essential for quality control, stability studies, and pharmacokinetic analysis. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control of the drug substance, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in biological fluids. These protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in drug discovery, potentially as a building block for more complex molecules.[1] Its structural similarity to other chromanone derivatives suggests potential biological activity that warrants further investigation. Accurate and precise analytical methods are therefore critical for advancing its development, from synthesis and purification to preclinical evaluation.

This application note provides detailed protocols for two complementary analytical techniques:

  • HPLC-UV: A widely accessible and reliable method for determining the purity and concentration of this compound in bulk material and simple formulations.

  • LC-MS/MS: A highly selective and sensitive method for quantifying low concentrations of the analyte in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and metabolic studies.

Analytical Methods

Method 1: HPLC-UV for Purity and Assay of Bulk Substance

This method is designed as a stability-indicating assay for the quantification of this compound, ensuring that the measurement is free from interference by potential degradation products or process impurities.[2]

Principle: The method utilizes reversed-phase chromatography to separate this compound from its impurities. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance (λmax).

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic Acid (FA), analytical grade

    • This compound reference standard (>97% purity)[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or λmax determined by PDA scan)

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution (for bulk substance): Prepare a sample solution at a target concentration of 100 µg/mL in the diluent.

Method 2: LC-MS/MS for Quantification in Human Plasma

This method provides high sensitivity and selectivity for quantifying this compound in a complex biological matrix like human plasma.[3][4]

Principle: The analyte is first extracted from the plasma matrix to remove proteins and other interfering substances. It is then separated by reversed-phase LC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] An internal standard (IS) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocol:

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • This compound reference standard

    • Internal Standard (IS): A structurally similar compound, such as 6-Chloro-4-Chromanone or a stable isotope-labeled version of the analyte.

    • Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold Acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 10% B

      • 4.1-5.0 min: 10% B (equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      • This compound (C9H7FOS, MW: 182.22):

        • Precursor Ion [M+H]⁺: m/z 183.0

        • Quantifier Product Ion: m/z 125.0 (loss of thio-ethenone)

        • Qualifier Product Ion: m/z 97.0

      • Internal Standard (e.g., 6-Chloro-4-Chromanone, C9H7ClO2, MW: 182.60):

        • Precursor Ion [M+H]⁺: m/z 183.0

        • Product Ion: m/z 125.0 (loss of ethenone)

Data Presentation

The performance of these methods should be validated according to relevant guidelines (e.g., ICH, FDA). The following table summarizes the expected quantitative performance characteristics for each method.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 15.0%
Matrix Drug Substance / FormulationHuman Plasma

Visualizations

Workflow for Analytical Method Development and Validation

The following diagram illustrates the logical workflow from method conception to its final validation and application, a critical process for ensuring reliable data in a regulated environment.

G start Define Analytical Target Profile dev Method Development (Selectivity, Sensitivity) start->dev Initial Parameters pre_val Pre-Validation (Ruggedness, Robustness) dev->pre_val Optimized Method validation Full Method Validation (ICH/FDA Guidelines) pre_val->validation Finalized Protocol routine Routine Sample Analysis (QC, PK Studies) validation->routine Validated Method transfer Method Transfer to Receiving Lab validation->transfer

Caption: Logical workflow for analytical method development and validation.

Sample Processing Workflow for LC-MS/MS Analysis

This diagram outlines the key steps involved in processing a biological sample for quantitative analysis by LC-MS/MS.

G sample Plasma Sample Collection spike Spike with Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer centrifuge->extract inject LC-MS/MS Injection extract->inject

Caption: Sample preparation workflow for plasma analysis via LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluorothio-4-Chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: S-alkylation of 4-fluorothiophenol followed by an intramolecular Friedel-Crafts acylation.

dot

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low or No Product Yield step1 Check Starting Materials: - Purity of 4-fluorothiophenol - Purity of 3-chloropropionic acid - Anhydrous conditions start->step1 step2 Verify S-Alkylation Step: - Incomplete reaction? - Side product formation? step1->step2 Pure/Dry solution1 Solution: - Purify starting materials - Dry solvents and glassware step1->solution1 Impure/Wet step3 Analyze Friedel-Crafts Cyclization: - Catalyst activity (PPA/Eaton's Reagent) - Reaction temperature and time - Anhydrous conditions step2->step3 Step OK solution2 Solution: - Increase reaction time/temperature - Use alternative base (e.g., NaH) - Monitor by TLC/GC-MS step2->solution2 Problem Identified step4 Purification Issues: - Inefficient extraction - Difficulty in crystallization/chromatography step3->step4 Step OK solution3 Solution: - Use fresh PPA or Eaton's Reagent - Optimize temperature (start at RT, then heat) - Ensure rigorous anhydrous setup step3->solution3 Problem Identified solution4 Solution: - Adjust pH during workup - Use alternative solvent system for chromatography - Attempt recrystallization from different solvents step4->solution4 Problem Identified

Caption: A workflow diagram for troubleshooting low yields in the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of 3-(4-fluorophenylthio)propanoic acid (Intermediate) Incomplete reaction- Ensure stoichiometric amounts of reactants. - Increase reaction time and/or temperature. - Use a stronger base, such as sodium hydride, to deprotonate the thiophenol.
Purity of starting materials- Use freshly distilled 4-fluorothiophenol. - Ensure 3-chloropropionic acid is of high purity.[1][2][3]
Side reactions- Maintain the reaction temperature to avoid potential side reactions. - Monitor the reaction progress using TLC or GC-MS to identify the formation of byproducts.
Low yield of this compound (Final Product) Inactive cyclizing agent- Polyphosphoric acid (PPA) and Eaton's reagent are hygroscopic. Use a fresh batch or a properly stored one.[4][5][6] - For PPA, ensure a sufficient excess is used to drive the reaction.
Deactivated aromatic ring- The fluorine atom is an electron-withdrawing group which can deactivate the aromatic ring towards electrophilic substitution.[4] Higher reaction temperatures or a stronger catalyst may be required.
Suboptimal reaction temperature- The intramolecular Friedel-Crafts acylation may require heating.[4][5] Start the reaction at room temperature and gradually increase the heat while monitoring the progress.
Presence of moisture- The Friedel-Crafts acylation is highly sensitive to moisture, which deactivates the catalyst.[4][5][6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products in the cyclization step Isomer formation- Friedel-Crafts acylation can sometimes lead to the formation of regioisomers. While the thioether group should direct ortho- and para-acylation, the fluorine atom's electronic effects might lead to minor isomers. Optimize the reaction temperature to improve selectivity.[5]
Polymerization- High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts. Monitor the reaction closely and quench it once the starting material is consumed.
Difficulty in purifying the final product Oily product- If the product oils out during crystallization, try using a different solvent system or a mixture of solvents. - Column chromatography on silica gel is a reliable method for purifying thiochromanones.
Co-eluting impurities- If impurities co-elute with the product during chromatography, try a different eluent system with a different polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The intramolecular Friedel-Crafts acylation is the most critical step. Its success is highly dependent on the activity of the catalyst (e.g., PPA or Eaton's reagent) and the complete exclusion of moisture.[4][5][6]

Q2: Can I use a different starting material instead of 4-fluorothiophenol?

A2: While 4-fluorothiophenol is the most direct precursor, it is theoretically possible to introduce the fluorothio group at a later stage, though this would likely involve more complex synthetic routes. For this specific target molecule, starting with 4-fluorothiophenol is the most efficient approach.

Q3: My Friedel-Crafts cyclization is not working, even with fresh PPA. What else can I try?

A3: If PPA is ineffective, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be a more potent alternative for intramolecular acylations.[7][8][9] It is less viscous and can sometimes provide better yields.[7]

Q4: How can I monitor the progress of the reactions?

A4: Both the S-alkylation and the cyclization can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a mobile phase of hexane and ethyl acetate in a 7:3 or similar ratio is often effective for visualizing the starting materials and products.

Q5: What are the expected yields for each step?

A5: The S-alkylation of thiophenols with 3-halopropionic acids typically proceeds in good to excellent yields (70-90%). The intramolecular Friedel-Crafts acylation yield can be more variable, but yields of 60-80% are achievable under optimized conditions.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenylthio)propanoic acid

dot

S_Alkylation_Workflow Workflow for S-Alkylation reagents Reagents: - 4-Fluorothiophenol - 3-Chloropropionic Acid - Sodium Hydroxide - Water setup Reaction Setup: - Round-bottom flask - Stirrer - Reflux condenser reagents->setup reaction Reaction: - Dissolve NaOH in water - Add 4-fluorothiophenol - Add 3-chloropropionic acid - Heat to reflux setup->reaction workup Workup: - Cool to room temperature - Acidify with HCl - Extract with ethyl acetate reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Evaporate solvent - Recrystallize from hexane/ethyl acetate workup->purification product Product: 3-(4-fluorophenylthio)propanoic acid purification->product

Caption: A workflow diagram for the synthesis of 3-(4-fluorophenylthio)propanoic acid.

Materials:

  • 4-Fluorothiophenol

  • 3-Chloropropionic acid[1][2][3]

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in water.

  • To the stirred solution, add 4-fluorothiophenol (1.0 equivalent).

  • Add a solution of 3-chloropropionic acid (1.05 equivalents) in a small amount of water dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting thiophenol.

  • Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 3-(4-fluorophenylthio)propanoic acid as a white solid.

Step 2: Synthesis of this compound

Friedel_Crafts_Workflow reagents Reagents: - 3-(4-fluorophenylthio)propanoic acid - Polyphosphoric Acid (PPA) or Eaton's Reagent setup Reaction Setup: - Oven-dried round-bottom flask - Stirrer - Inert atmosphere (N2 or Ar) reagents->setup reaction Reaction: - Add PPA to the flask - Add the propanoic acid derivative - Heat the mixture (e.g., 80-100 °C) setup->reaction workup Workup: - Cool to room temperature - Quench with ice-water - Extract with dichloromethane reaction->workup purification Purification: - Wash with NaHCO3 solution - Dry organic layer (MgSO4) - Evaporate solvent - Column chromatography workup->purification product Product: This compound purification->product

References

Technical Support Center: Synthesis of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Fluorothio-4-Chromanone, with a focus on improving reaction yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: I am not observing any formation of the desired this compound, or the yield is very low. What are the potential causes?

  • Answer: Low or no product yield can stem from several factors. Firstly, the reactivity of your starting materials is crucial. If you are attempting a nucleophilic aromatic substitution (SNAr) reaction, the aromatic ring of the 6-substituted-4-chromanone must be sufficiently activated towards nucleophilic attack. The presence of an electron-withdrawing group, such as the ketone at the 4-position, is beneficial. However, the nature of the leaving group at the 6-position is critical. While fluoride is a common leaving group in SNAr reactions due to its high electronegativity which activates the ring, other halides like chloride can also be used.[1][2]

    Another key aspect is the nucleophilicity of your sulfur source. If you are using a thiol, it needs to be effectively deprotonated to form the more nucleophilic thiolate anion. Incomplete deprotonation will result in a sluggish or stalled reaction.[3] The choice of base and solvent plays a significant role here.

    Finally, reaction conditions such as temperature and reaction time are critical. SNAr reactions often require heating to overcome the activation energy barrier.[4] Insufficient temperature or time will lead to incomplete conversion.

Issue 2: Formation of Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of side products. What are the likely side reactions?

  • Answer: The formation of side products is a common challenge in organic synthesis. In the context of this compound synthesis, several side reactions are possible:

    • Disulfide Formation: Thiolates are susceptible to oxidation, leading to the formation of disulfides. This is particularly problematic if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction at other positions: While the 6-position is activated, there might be competing reactions at other positions on the chromanone ring, although this is less likely given the directing effects of the substituents.

    • Decomposition of Starting Material or Product: Chromanones can be sensitive to harsh reaction conditions. Strong bases or high temperatures might lead to decomposition. Similarly, the fluorothioether product might not be stable under the reaction or workup conditions.

    • Hydrolysis of the Leaving Group: If there is residual water in the reaction mixture, the halo-substituent on the chromanone ring could be hydrolyzed to a hydroxyl group.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. It seems to be contaminated with starting materials or byproducts of similar polarity.

  • Answer: Purification challenges often arise when the desired product has similar physicochemical properties to impurities. If you are using column chromatography, consider the following strategies:

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., various ratios of hexanes and ethyl acetate, or dichloromethane and methanol) to achieve better separation on the TLC plate before scaling up to a column.

    • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or employing a different stationary phase like alumina.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Workup Procedure Modification: A well-designed workup can remove many impurities before chromatography. For example, an aqueous wash with a mild base can remove unreacted thiol, while an acidic wash can remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A1: A common and logical approach for the synthesis of aryl thioethers is through a nucleophilic aromatic substitution (SNAr) reaction.[1] In this case, a plausible route involves the reaction of a 6-halo-4-chromanone (such as 6-fluoro-4-chromanone or 6-chloro-4-chromanone) with a suitable sulfur nucleophile. The choice of the sulfur source would depend on the desired "fluorothio" group. For instance, reacting 6-fluoro-4-chromanone with a fluorinated thiol in the presence of a base would be a direct approach.

Q2: Which starting material is better for the SNAr reaction: 6-fluoro-4-chromanone or 6-chloro-4-chromanone?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[5] Fluorine, being the most electronegative halogen, is a powerful activating group for the ring, making the carbon atom it is attached to more electrophilic. Therefore, 6-fluoro-4-chromanone is generally expected to be more reactive towards nucleophilic attack than 6-chloro-4-chromanone.[2][5]

Q3: What are the recommended bases and solvents for this reaction?

A3: The choice of base and solvent is critical for the success of the SNAr reaction.

  • Base: A non-nucleophilic base is preferred to avoid competing reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The base should be strong enough to deprotonate the thiol (if used) to form the more reactive thiolate.

  • Solvent: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. It is advisable to use a UV lamp to visualize the spots, as aromatic compounds are typically UV-active.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many organic solvents are flammable and volatile, so the reaction should be performed in a well-ventilated fume hood. Thiols are known for their unpleasant odor and should be handled with care. Depending on the specific reagents used, consult the safety data sheets (SDS) for detailed handling and disposal information.

Experimental Protocols

Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution

This is a proposed protocol based on general principles of SNAr reactions for thioether formation, as a specific literature procedure for this compound was not identified.

Materials:

  • 6-Fluoro-4-chromanone (Starting Material)

  • A suitable fluorinated thiol (e.g., 2-fluoroethanethiol) (Nucleophile)

  • Potassium Carbonate (Base)

  • Dimethylformamide (Solvent)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-4-chromanone (1.0 eq).

  • Addition of Reagents: Add potassium carbonate (1.5 eq) and dissolve the solids in anhydrous DMF.

  • Addition of Nucleophile: Add the fluorinated thiol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF801245
2K₂CO₃ (1.5)DMSO801255
3Cs₂CO₃ (1.5)DMF80865
4Cs₂CO₃ (1.5)DMF100675
5NEt₃ (2.0)DMF802420

Note: This table is illustrative and presents hypothetical data to guide optimization. Actual results may vary.

Visualizations

SynthesisWorkflow SM Starting Materials (6-Fluoro-4-chromanone, Fluorinated Thiol, Base) Reaction Reaction (Heating under N2) SM->Reaction 1. Add reagents Solvent Solvent (e.g., DMF) Solvent->Reaction 2. Dissolve Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Concentrate Product Pure this compound Purification->Product 5. Isolate

Caption: A generalized experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Base, Solvent) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Optimize_Conditions Optimize Reaction Conditions Check_SM->Optimize_Conditions Check_Conditions->Optimize_Conditions Side_Products Side Products Identified? Analyze_Crude->Side_Products Side_Products->Optimize_Conditions No Characterize_SP Characterize Side Products Side_Products->Characterize_SP Yes Improve_Purification Improve Purification Strategy Optimize_Conditions->Improve_Purification Modify_Reaction Modify Reaction to Minimize Side Products Characterize_SP->Modify_Reaction Modify_Reaction->Improve_Purification

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

overcoming solubility issues with 6-Fluorothio-4-Chromanone in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 6-Fluorothio-4-Chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for overcoming solubility challenges in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound? A1: this compound is a fluorinated heterocyclic compound.[1][2] The presence of a fluorine group typically enhances lipophilicity, suggesting that the compound has low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][3]

Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen? A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[4][5] The compound is highly soluble in 100% DMSO, but when this stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically.[5] This rapid change can cause the compound's solubility to drop sharply, leading to its precipitation out of the solution.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay? A3: While cell line tolerance varies, a final DMSO concentration between 0.1% and 0.5% is generally considered safe for most cell lines.[6] It is critical to keep the final DMSO concentration consistent across all experimental and control wells, as higher concentrations can cause cellular toxicity or off-target effects, confounding results.[5]

Q4: Can I heat or sonicate the solution to help dissolve the compound? A4: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound, especially when preparing stock solutions or during dilutions.[6][7] However, prolonged exposure to heat should be avoided without prior stability testing, as it could lead to degradation. Always bring solutions to the final assay temperature before use.[4]

Q5: Is it acceptable to use a solution that has a visible precipitate? A5: No, it is strongly advised not to use a solution with a visible precipitate.[4] The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.[4]

Troubleshooting Guide: Compound Precipitation

ObservationPotential CauseRecommended Solution
Immediate Precipitation upon dilution into aqueous buffer or media.Concentration Exceeds Solubility: The final concentration of the compound is higher than its maximum solubility in the assay medium.[4]Lower the Final Concentration: Perform a dose-response experiment starting from a lower concentration.• Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the pre-warmed assay buffer.[4][8]
Solvent Shock: The rapid change in polarity causes the compound to crash out of solution.[4]Modify Dilution Technique: Add the DMSO stock to the buffer dropwise while gently vortexing or stirring.[4]• Pre-warm the Buffer: Always add the compound to a buffer or medium that has been pre-warmed to the experimental temperature (e.g., 37°C).[8]
Precipitation Over Time during incubation.Temperature Shift: Moving the plate from room temperature to a 37°C incubator can affect solubility.[4]Ensure Thermal Equilibrium: Pre-warm all solutions and plates to the incubation temperature before adding the compound.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[4]Test in Simpler Buffers: Evaluate solubility in a simple buffer like Phosphate-Buffered Saline (PBS) to see if media components are the cause.[4]• Assess Serum Effects: Test solubility in both serum-free and serum-containing media. Serum proteins can sometimes stabilize hydrophobic compounds.[5]
Precipitation After Freeze-Thaw cycles of the DMSO stock solution.Poor Solubility at Low Temperatures: The compound may have limited solubility in DMSO at -20°C or -80°C.Lower Stock Concentration: Prepare a less concentrated stock solution.• Aliquot Stock Solution: Store the stock in single-use aliquots to minimize freeze-thaw cycles.[4]• Re-dissolve Before Use: Before each use, warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved.[4]

Data Presentation: Solubility Profile

The following tables present hypothetical but representative quantitative data for this compound to guide experimental design.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.01< 0.055
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01< 0.055
Ethanol~15~82.3
Dimethyl Sulfoxide (DMSO)> 36> 200

Table 2: Kinetic Solubility in Biological Buffers (from a 10 mM DMSO stock)

Buffer (with 1% final DMSO)Incubation TimeMaximum Soluble Concentration (µM)
PBS, pH 7.42 hours25
Tris-HCl, pH 7.42 hours30
RPMI 1640 + 10% FBS2 hours45
RPMI 1640 (serum-free)2 hours15

Table 3: Effect of Solubilizing Agents on Aqueous Solubility (PBS, pH 7.4)

Solubilizing AgentConcentrationSolubility of this compound (µM)Fold Increase
None (Control)-51
Polysorbate 80 (Tween® 80)0.1% (w/v)5010
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM9519
Polyethylene Glycol 400 (PEG400)5% (v/v)408

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 182.22 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 1.82 mg of this compound into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief bath sonication can be used if necessary.

    • Prepare single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.[9][10]

  • Materials: Solid this compound, desired aqueous buffer (e.g., PBS, pH 7.4), incubator shaker, centrifuge, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of solid compound (e.g., 1-2 mg) to 1 mL of the aqueous buffer in a sealed glass vial.

    • Place the vial in an incubator shaker set to 25°C or 37°C.

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.[9]

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

    • Perform the experiment in triplicate.[10]

Protocol 3: Co-solvent Tolerance Test in a Cell-Based Assay

This protocol helps determine the maximum concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting cell viability or assay performance.[11]

  • Materials: Your specific cell line, cell culture medium, 96-well plates, DMSO, and a cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Procedure:

    • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare serial dilutions of DMSO in the cell culture medium to create final concentrations ranging from 0.01% to 2.0% (v/v). Be sure to include a "medium only" control.

    • Replace the old medium on the cells with the medium containing the different DMSO concentrations.

    • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, assess cell viability using your chosen method.

    • Plot cell viability (%) against the DMSO concentration. Select the highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) as your upper limit for future assays.

Visualizations

G start Precipitation Observed in Biological Assay check_conc Is final concentration known to be soluble? start->check_conc conc_high Concentration is likely exceeding solubility limit. check_conc->conc_high No check_dilution How was the dilution performed? check_conc->check_dilution Yes solve_conc Solution: 1. Lower final concentration. 2. Perform dose-response. conc_high->solve_conc proceed Proceed with Optimized Experiment solve_conc->proceed dilution_bad Rapid 'bulk' dilution into aqueous buffer. check_dilution->dilution_bad Bulk check_time Does precipitation occur over time? check_dilution->check_time Stepwise solve_dilution Solution: 1. Pre-warm buffer to 37°C. 2. Add stock dropwise with mixing. 3. Use serial dilutions. dilution_bad->solve_dilution solve_dilution->proceed time_yes Interaction with media components or instability. check_time->time_yes Yes check_time->proceed No solve_time Advanced Solution: Use solubilizing excipients (e.g., Cyclodextrin, Surfactants). time_yes->solve_time solve_time->proceed

Caption: Troubleshooting workflow for addressing compound precipitation.

G prep_stock 1. Prepare High-Concentration Stock in 100% DMSO kinetic_sol 2. Determine Kinetic Solubility in Assay Buffer (Nephelometry or Visual) prep_stock->kinetic_sol is_soluble Is solubility sufficient for desired concentration? kinetic_sol->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes screen_excipients 3. Screen Solubilizing Excipients (Cyclodextrins, Surfactants, Co-solvents) is_soluble->screen_excipients No select_best 4. Select Excipient with Best Solubility/Compatibility Profile screen_excipients->select_best validate_assay 5. Validate Assay Performance (Ensure excipient does not interfere) select_best->validate_assay validate_assay->proceed G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound (Hydrophobic) receptor Intracellular Target (e.g., Sirtuin 2) compound->receptor Passive Diffusion pathway Downstream Signaling Cascade receptor->pathway Activation / Inhibition response Biological Response (e.g., Change in Gene Expression) pathway->response

References

Technical Support Center: Optimizing Reaction Conditions for 6-Fluorothio-4-Chromanone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorothio-4-Chromanone and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis of this compound

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible method for the synthesis of this compound involves a two-step process starting from 6-fluoro-4-chromanone. The first step is the bromination of 6-fluoro-4-chromanone to introduce a leaving group, followed by a nucleophilic substitution with a thiol.

II. Derivatization Reactions at the Thioether Group

Q2: I am having trouble with the palladium-catalyzed amination (Buchwald-Hartwig reaction) of this compound. What are the key parameters to optimize?

A2: The success of the Buchwald-Hartwig amination of aryl thioethers is highly dependent on the choice of catalyst, ligand, base, and solvent. Low yields or incomplete conversion can often be attributed to suboptimal combinations of these reagents. It is crucial to screen different conditions to find the optimal set for your specific substrate and amine coupling partner.

Troubleshooting Low Yield in Buchwald-Hartwig Amination:

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. For electron-rich aryl thioethers, bulky, electron-rich ligands are often preferred. Consider screening different generations of Buchwald ligands (e.g., XPhos, SPhos) or other common phosphine ligands like BINAP or DPEphos. The palladium precursor can also influence the reaction; Pd₂(dba)₃ and Pd(OAc)₂ are common choices.

  • Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. Ensure your solvent is properly dried and degassed before use.

  • Temperature: The reaction temperature can influence the rate of both the desired reaction and catalyst decomposition. A typical range is 80-110 °C. If you observe catalyst decomposition (a change to black precipitate), a lower temperature may be necessary.

  • Reagent Purity: Ensure all reagents, including the starting material, amine, and solvent, are pure and dry.

Q3: How can I selectively oxidize the thioether in this compound to a sulfoxide without over-oxidation to the sulfone?

A3: Selective oxidation of a thioether to a sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions. Over-oxidation to the sulfone is a common side reaction.

Strategies for Selective Sulfoxide Formation:

  • Choice of Oxidant: Milder oxidizing agents are preferred. Hydrogen peroxide (H₂O₂) is a common choice, often in the presence of a catalyst. Other options include sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

  • Stoichiometry: Use of 1.0 to 1.1 equivalents of the oxidizing agent is crucial to minimize over-oxidation.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity for the sulfoxide.

  • Catalyst: For H₂O₂ oxidations, catalysts like titanium silicalite (TS-1) or methyltrioxorhenium (MTO) can improve selectivity.

III. Derivatization Reactions of the 4-Chromanone Core

Q4: My aldol condensation of this compound with an aromatic aldehyde is giving a low yield. What are the common pitfalls?

A4: The aldol condensation of 4-chromanones can be influenced by the choice of base, solvent, and the electronic properties of the aldehyde. The presence of the electron-donating thioether group at the 6-position may affect the acidity of the α-protons at the 3-position.

Troubleshooting Aldol Condensation:

  • Base: A variety of bases can be used, from strong bases like NaOH or KOH to weaker amine bases like piperidine or pyrrolidine. The choice of base can affect the rate of enolate formation and the subsequent condensation.

  • Solvent: Protic solvents like ethanol or methanol are commonly used.

    • Reaction Time and Temperature: These reactions are often run at room temperature or with gentle heating. Prolonged reaction times or high temperatures can lead to side reactions.

  • Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally increase its reactivity, while electron-donating groups can decrease it.

  • Dehydration: The initial aldol addition product may or may not spontaneously dehydrate to the α,β-unsaturated ketone (a chalcone-like structure). If the dehydrated product is desired, acid or base catalysis with heating can be employed.

IV. Purification of this compound Derivatives

Q5: I am having difficulty purifying my this compound derivative by flash column chromatography. What are some common issues and solutions?

A5: Purification of chromanone derivatives can sometimes be challenging due to their polarity and potential for degradation on silica gel.

Troubleshooting Flash Column Chromatography:

  • Streaking or Tailing of Spots on TLC: This can indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve this.

  • Poor Separation: If your desired compound and impurities have similar Rf values, try a different solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.

  • Compound Decomposition: Some compounds may be unstable on silica gel. If you suspect decomposition, you can try using a different stationary phase like alumina (basic or neutral) or deactivated silica gel. To deactivate silica, you can pre-elute the column with your solvent system containing a small amount of triethylamine.

  • Product Not Eluting: If your product is very polar, it may not move from the baseline. In this case, a more polar solvent system is needed. A common solvent system for polar compounds is dichloromethane/methanol.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination of Aryl Thioethers - Representative Data

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001285
2Pd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1001278
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane1101882
4Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1002465
5Pd(OAc)₂ (2)DPEphos (4)NaOt-BuToluene1001875

Note: This data is representative for aryl thioethers and should be used as a starting point for the optimization of reactions with this compound.

Table 2: Selective Oxidation of Aryl Thioethers to Sulfoxides - Representative Data

EntryOxidant (equiv.)CatalystSolventTemp (°C)Time (h)Sulfoxide Yield (%)Sulfone Yield (%)
1H₂O₂ (1.1)NoneMethanol25247015
2H₂O₂ (1.1)TS-1Methanol25695<5
3NaIO₄ (1.1)NoneMethanol/H₂O0492<2
4m-CPBA (1.05)NoneCH₂Cl₂-20298<1
5Oxone (1.0)NoneMethanol/H₂O251888

Note: This data is representative for aryl thioethers and should be used as a starting point for the optimization of reactions with this compound.

Table 3: Aldol Condensation of 2'-Hydroxyacetophenones with Aromatic Aldehydes - Representative Data

Entry2'-Hydroxyacetophenone SubstituentAldehyde SubstituentBaseSolventTemp (°C)Time (h)Yield (%)
1H4-NO₂NaOHEthanol25492
2HHPiperidineEthanolreflux875
35-Br4-OCH₃NaOHEthanol25685
45-Cl4-ClPyrrolidineMethanol251288
5H2-OHNaOHEthanol25578

Note: This data is representative for substituted 2'-hydroxyacetophenones and should be used as a starting point for the optimization of reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Oxidation of this compound to the Sulfoxide

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.05 equiv) in the same solvent dropwise over 30 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Aldol Condensation of this compound

  • To a solution of this compound (1.0 equiv) and the desired aromatic aldehyde (1.1 equiv) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add the base (e.g., a catalytic amount of NaOH or piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with dilute acid (e.g., 1 M HCl) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with This compound reagents Select Derivatization Reagents start->reagents Choose Reaction Type setup Reaction Setup (Inert atmosphere if needed) reagents->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize product Pure Derivative characterize->product

Caption: General experimental workflow for the derivatization of this compound.

reaction_pathways cluster_thioether Thioether Derivatization cluster_chromanone Chromanone Core Derivatization start This compound buchwald Buchwald-Hartwig (e.g., + R₂NH, Pd catalyst) start->buchwald oxidation Oxidation (e.g., + m-CPBA) start->oxidation aldol Aldol Condensation (e.g., + ArCHO, base) start->aldol amination Aminated Thioether Derivative buchwald->amination sulfoxide Sulfoxide Derivative oxidation->sulfoxide sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation chalcone Chalcone-like Derivative aldol->chalcone

Caption: Potential derivatization pathways for this compound.

troubleshooting inconsistent results in 6-Fluorothio-4-Chromanone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluorothio-4-Chromanone. The information is designed to address common challenges and inconsistencies that may arise during synthesis, purification, and experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic compound featuring a fluorinated benzene ring fused to a dihydropyranone ring with a sulfur substitution. While specific data for the "thio" derivative is limited, the core chromanone structure is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Chromanone derivatives are widely investigated for a range of biological activities, including as enzyme inhibitors, and anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] The fluorine substitution can enhance properties like lipophilicity and metabolic stability, making it an attractive feature in drug design.[5] Based on related structures, it is likely used as a building block in the synthesis of more complex molecules and for screening in biological assays.[5][6]

Q2: What are the common challenges encountered in the synthesis of chromanone derivatives?

A2: The synthesis of chromanones can present several challenges, including low yields, the formation of unwanted byproducts, and harsh reaction conditions.[7][8] Common synthetic routes include the Claisen condensation, Baker-Venkataraman rearrangement, and Simonis reaction.[8][9] Challenges often arise from side reactions such as self-condensation of reactants or incomplete cyclization.[7] The choice of catalyst (acid or base), solvent, and reaction temperature can significantly impact the outcome.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some chromone derivatives.[8][9]

Q3: How does the "thio" (sulfur) substitution potentially affect the compound's stability and reactivity?

A3: The introduction of a sulfur atom, likely as a thioether or related group, can influence the electronic properties and stability of the chromanone scaffold. Thioethers can be susceptible to oxidation, potentially forming sulfoxides or sulfones under certain experimental conditions. This could be a source of inconsistent results if not properly controlled. The sulfur atom may also influence the compound's interaction with biological targets and its metabolic pathways.

Q4: Are there known safety precautions for handling this compound?

Troubleshooting Guides

Issue 1: Inconsistent Yields or Failure in Synthesis

Low or inconsistent yields are a frequent issue in the synthesis of chromanone derivatives.[8][11] This can often be attributed to reaction conditions, purity of starting materials, or side reactions.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Impure Starting Materials Verify the purity of reactants (e.g., substituted phenol and the three-carbon synthon) using techniques like NMR or GC-MS.Impurities can interfere with the reaction, leading to side products and lower yields.
Suboptimal Catalyst Experiment with different acid or base catalysts (e.g., H2SO4, PPA, PTSA for acids; NaH, pyridine for bases).[9]The choice of catalyst is critical for promoting the desired intramolecular cyclization to form the chromanone ring.
Inefficient Reaction Conditions Optimize reaction temperature and time. Consider using microwave irradiation, which has been shown to improve yields and shorten reaction times for chromone synthesis.[8][9]Many organic reactions are sensitive to thermal conditions. Over-heating can lead to decomposition, while insufficient heat can result in an incomplete reaction.
Side Product Formation Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts. Common side reactions include intermolecular condensation or rearrangement.[7]Understanding the nature of the byproducts can provide insight into the reaction mechanism and help in optimizing conditions to minimize their formation.

Experimental Protocol: General Acid-Catalyzed Cyclization for Chromanone Synthesis

This is a generalized protocol based on common methods for chromanone synthesis.[9]

  • To a solution of the appropriate substituted phenol in a suitable solvent (e.g., toluene or xylenes), add the β-unsaturated acid or its equivalent.

  • Slowly add the acid catalyst (e.g., polyphosphoric acid or sulfuric acid) while stirring.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 140°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and quench by pouring it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Difficulties in Purification and Product Identification

The presence of closely related side products can complicate the purification of the target this compound.

Possible Causes and Solutions

Quantitative Data Summary Parameter Value Reference
Physicochemical Properties (6-Fluoro-4-chromanone) Purity>99%[5][10]
Melting Point114-116 °C[10]
Molecular Weight166.15 g/mol [5][10]
Physicochemical Properties (this compound) Purity~97%[6]
Molecular Weight182.22 g/mol [6]

Purification Strategy

  • Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Careful selection of the solvent system based on TLC analysis is crucial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.[11]

Issue 3: Inconsistent Bioactivity or Assay Results

Variability in biological assay results can stem from issues with compound purity, stability, or the experimental setup itself.

Troubleshooting Workflow for Inconsistent Bioactivity

G start Inconsistent Bioactivity Results check_purity Verify Compound Purity and Identity (LC-MS, NMR) start->check_purity check_stability Assess Compound Stability in Assay Buffer check_purity->check_stability Pure troubleshoot_purity Re-purify Compound check_purity->troubleshoot_purity Impure? check_protocol Review Assay Protocol and Reagents check_stability->check_protocol Stable troubleshoot_stability Modify Assay Conditions (e.g., add antioxidants, shorten incubation) check_stability->troubleshoot_stability Unstable? troubleshoot_protocol Optimize Assay Parameters (e.g., cell density, reagent concentration) check_protocol->troubleshoot_protocol Issues Found? end Consistent Results check_protocol->end No Issues troubleshoot_purity->check_purity troubleshoot_stability->check_stability troubleshoot_protocol->check_protocol

Caption: Troubleshooting workflow for inconsistent bioactivity.

Potential Signaling Pathways Affected by Chromanones

Chromanone derivatives have been reported to modulate various signaling pathways, often in the context of inflammation and cancer.[3][4] For example, some chromanones can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates TAK1 TAK1 TLR4->TAK1 activates NFkB_complex p65/p50-IκBα (Cytoplasm) TAK1->NFkB_complex phosphorylates IκBα NFkB_active p65/p50 (Nucleus) NFkB_complex->NFkB_active translocates proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->proinflammatory induces transcription chromanone This compound chromanone->TAK1 inhibits? chromanone->NFkB_complex inhibits IκBα phosphorylation?

Caption: Potential inhibition of the NF-κB pathway by chromanones.[4]

References

stability issues of 6-Fluorothio-4-Chromanone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluorothio-4-Chromanone

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A: this compound (CAS: 21243-18-5, Molecular Formula: C9H7FOS) is a fluorinated, sulfur-containing heterocyclic compound.[1][2] While specific applications are not extensively documented, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. Thiochromanones, in general, are versatile precursors in the synthesis of various heterocyclic compounds.

Q2: What are the general recommendations for storing this compound?

A: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For prolonged storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to minimize degradation.

Q3: Is this compound sensitive to air or moisture?

A: While specific data is unavailable, thioether moieties can be susceptible to oxidation over time, potentially forming sulfoxides or sulfones, especially in the presence of trace metals or peroxides. The chromanone ring may also be sensitive to hydrolysis under strong acidic or basic conditions. Therefore, minimizing exposure to air and moisture is a good laboratory practice.

Q4: In which common laboratory solvents is this compound soluble?

A: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol may be moderate. It is likely to have low solubility in water and non-polar solvents like hexanes. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide

This guide addresses potential stability issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in NMR/LC-MS of a freshly prepared solution. 1. Solvent Reactivity: The compound may be reacting with the solvent (e.g., methanolysis).2. Degradation on Storage: The solid compound may have degraded during storage.3. Contamination: The solvent or glassware might be contaminated.1. Prepare a fresh solution in a non-reactive, aprotic solvent (e.g., d6-DMSO, d-chloroform for NMR; acetonitrile for LC-MS) and analyze immediately.2. Check the purity of the starting material by TLC or another quick analytical method.3. Use fresh, high-purity solvents and thoroughly clean and dry all glassware.
Reaction yield is lower than expected or inconsistent. 1. Compound Degradation: The compound may be degrading under the reaction conditions (e.g., high temperature, strong acid/base).2. pH Sensitivity: The thiochromanone ring can be sensitive to pH extremes.3. Oxidation: The thioether may be oxidizing.1. Run the reaction at a lower temperature. Perform a time-course study to check for product degradation over time.2. If possible, perform the reaction under neutral or buffered conditions.3. Degas solvents and run the reaction under an inert atmosphere (N2 or Ar).
Color change of the compound in solution over time. 1. Oxidation or Degradation: Formation of colored byproducts due to degradation.2. Light Sensitivity: The compound may be photochemically unstable.1. Prepare fresh solutions for each experiment. Store stock solutions at low temperatures and protected from light.2. Protect the reaction vessel from light by wrapping it in aluminum foil.
Precipitate forms in a stock solution stored in the refrigerator. 1. Low Solubility at Low Temperature: The compound may be crashing out of the solution at lower temperatures.2. Degradation Product: An insoluble degradation product may be forming.1. Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If so, prepare more dilute stock solutions or store at room temperature if stability allows.2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared.

Data on Related Compounds

Since quantitative stability data for this compound is not available, the table below provides information on the related compound 6-Fluoro-4-chromanone . This may offer some insight into the stability of the core ring structure.

Compound CAS Number Molecular Formula Melting Point Storage Class
6-Fluoro-4-chromanone66892-34-0C9H7FO2114-116 °C11 - Combustible Solids

Data sourced from Sigma-Aldrich[3] and Ossila[4].

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in a Solvent

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Acetonitrile)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Autosampler vials

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the solution to an autosampler vial and analyze by HPLC or LC-MS to obtain the initial purity profile and peak area.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, transfer it to a new vial, and analyze it under the same HPLC/LC-MS conditions as the initial sample.

  • Data Analysis: Compare the peak area of the parent compound and note the appearance of any new peaks (potential degradation products) at each time point. Calculate the percentage of the compound remaining at each interval relative to T=0.

Visualizations

Troubleshooting Workflow for Compound Instability

G cluster_conditions Evaluate Experimental Conditions cluster_solutions Potential Solutions start Experiment Fails (e.g., low yield, side products) check_purity Check Purity of Starting Material start->check_purity impure Purify or Obtain New Batch check_purity->impure Impure pure Starting Material is Pure check_purity->pure Pure check_solvent Is the solvent appropriate? (e.g., aprotic, dry) pure->check_solvent check_temp Is the temperature too high? check_solvent->check_temp Yes change_solvent Use Dry, Aprotic Solvent check_solvent->change_solvent No check_ph Are pH conditions extreme? check_temp->check_ph Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_atmosphere Is the reaction open to air? check_ph->check_atmosphere Yes buffer_reaction Use Buffered/Neutral Conditions check_ph->buffer_reaction No inert_atmosphere Run Under N2 or Ar check_atmosphere->inert_atmosphere No end_node Re-run Experiment check_atmosphere->end_node Yes change_solvent->end_node lower_temp->end_node buffer_reaction->end_node inert_atmosphere->end_node

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide [O] ring_opened Ring-Opened Product parent->ring_opened H2O, H+ or OH- sulfone Sulfone Derivative sulfoxide->sulfone

Caption: Potential degradation pathways for this compound.

References

avoiding side reactions in the synthesis of 6-Fluorothio-4-Chromanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorothio-4-Chromanone analogs. Our aim is to help you navigate common challenges and avoid side reactions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound analogs, and what are its primary challenges?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(fluorophenylthio)propanoic acid precursors. The primary challenges associated with this reaction include the deactivating effect of the fluorine atom on the aromatic ring, the potential for unwanted side reactions, and the need for stoichiometric amounts of a Lewis acid catalyst due to complexation with the product.[1][2]

Q2: How does the fluorine substituent on the aromatic ring affect the Friedel-Crafts cyclization?

A2: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This can lead to slower reaction rates and may require harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to achieve cyclization, which in turn can promote side reactions.

Q3: What are the potential side reactions I should be aware of during the synthesis?

A3: Besides incomplete cyclization, potential side reactions include:

  • Polymerization: Under strongly acidic conditions, the starting material or product can polymerize.

  • Intermolecular acylation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Pummerer rearrangement: Although less common under Friedel-Crafts conditions, oxidation of the thioether to a sulfoxide followed by a Pummerer-type rearrangement is a theoretical possibility, especially if oxidizing agents are present.

  • Cleavage of the thioether bond: Harsh acidic conditions might lead to the cleavage of the C-S bond.

Q4: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A4: The product, a ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to drive the reaction to completion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound analogs.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Deactivated Aromatic Ring The fluorine atom deactivates the ring. Consider using a stronger Lewis acid (e.g., Eaton's reagent, PPA) or increasing the reaction temperature.[1][4]
Inactive Catalyst Lewis acids like AlCl₃ are moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1][2]
Insufficient Catalyst The product ketone complexes with the Lewis acid. Use at least a stoichiometric amount of the catalyst. A slight excess may be beneficial.[1][2][3]
Suboptimal Temperature If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Intermolecular Reactions Run the reaction under high dilution conditions to favor intramolecular cyclization.
Starting Material Impurity Ensure the purity of the 3-(fluorophenylthio)propanoic acid precursor. Purify by recrystallization or chromatography if necessary.
Side Reactions Optimize reaction conditions (catalyst, temperature, and time) to minimize byproduct formation. A milder Lewis acid or lower temperature might be necessary.
Work-up Issues Quench the reaction carefully by slowly adding the reaction mixture to ice-water to avoid localized heating and potential degradation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of thiochromen-4-ones, including a fluorinated analog, via intramolecular Friedel-Crafts acylation.

Starting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
3-(4-Fluorophenylthio)propanoic acidPolyphosphoric Acid (PPA)100255[5]
3-(Phenylthio)propanoic acidPolyphosphoric Acid (PPA)100269[5]
3-(p-Tolylthio)propanoic acidPolyphosphoric Acid (PPA)100272[5]
3-(4-Chlorophenylthio)propanoic acidPolyphosphoric Acid (PPA)100265[5]

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-4-thiochromen-4-one via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the synthesis of thiochromen-4-ones.[5]

Materials:

  • 3-(4-Fluorophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenylthio)propanoic acid (1.0 mmol).

  • Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL).

  • Heat the mixture to 40 °C to dissolve the starting material and then distill off the dichloromethane.

  • Increase the temperature of the oil bath to 100 °C and stir the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add ice-water to the reaction mixture and stir until the PPA is dissolved.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 6-fluoro-4-thiochromen-4-one.

Visualizations

Synthesis_Workflow cluster_start Starting Materials 4-Fluorothiophenol 4-Fluorothiophenol Reaction_1 Nucleophilic Substitution 4-Fluorothiophenol->Reaction_1 3-Chloropropanoic acid 3-Chloropropanoic acid 3-Chloropropanoic acid->Reaction_1 Intermediate 3-(4-Fluorophenylthio)propanoic acid Reaction_1->Intermediate Reaction_2 Intramolecular Friedel-Crafts Acylation Intermediate->Reaction_2 Product This compound Reaction_2->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low/No Yield in Synthesis Check_Catalyst Is the Lewis Acid Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Temp, Time) Optimal? Check_Catalyst->Check_Conditions Yes Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Catalyst->Use_Anhydrous No Check_Stoichiometry Is Catalyst Stoichiometry Sufficient (≥1 eq)? Check_Conditions->Check_Stoichiometry Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Check_Ring_Activity Is the Aromatic Ring Sufficiently Activated? Check_Stoichiometry->Check_Ring_Activity Yes Increase_Catalyst Increase Catalyst Loading Check_Stoichiometry->Increase_Catalyst No Stronger_Catalyst Use Stronger Lewis Acid (e.g., PPA) Check_Ring_Activity->Stronger_Catalyst No Success Improved Yield Use_Anhydrous->Success Optimize_Temp_Time->Success Increase_Catalyst->Success Stronger_Catalyst->Success

Caption: Troubleshooting logic for low yield in the synthesis.

References

method refinement for consistent biological testing of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Fluorothio-4-Chromanone. Due to the limited specific biological data currently available for this compound, this guide draws upon established principles for the broader class of chromanone compounds, which are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known or potential biological activities of this compound?

While specific studies on this compound are limited, the chromanone scaffold is a "privileged structure" in medicinal chemistry, suggesting a high potential for biological activity.[1][2] Derivatives of chromanone have been reported to possess anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties.[1][2][3] For instance, some chromanone analogues have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] Therefore, it is plausible that this compound could exhibit similar activities.

Q2: How should I prepare a stock solution of this compound?

For most in vitro biological assays, a 10 mM stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is a standard starting point. Ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C, protected from light and moisture to maintain stability. For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

Q3: I am not observing any biological effect in my assay. What are the possible reasons?

There are several potential reasons for a lack of activity:

  • Inappropriate Assay System: The chosen cell line or target may not be sensitive to the compound's mechanism of action.

  • Suboptimal Compound Concentration: The concentration range tested may be too low. It is advisable to perform a broad dose-response analysis.

  • Compound Instability: The compound may be unstable under the specific experimental conditions (e.g., prolonged incubation, presence of certain media components).

  • Poor Solubility: The compound may precipitate out of solution at the tested concentrations.

Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?

Inconsistent results are a common challenge in biological testing. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and reagent preparation, are consistent.

  • Control for Cell Passage Number: Use cells within a defined passage number range, as cellular characteristics can change over time.

  • Use Freshly Prepared Reagents: Avoid repeated freeze-thaw cycles of stock solutions and reagents.

  • Monitor for Contamination: Regularly check cell cultures for microbial contamination.

Troubleshooting Guides

Problem 1: High Background Signal or Off-Target Effects in Cellular Assays
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the treatment wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower concentration range or a different solubilizing agent.
Cellular Toxicity Perform a cell viability assay (e.g., MTT, LDH) in parallel to your primary assay to determine the cytotoxic concentration of the compound.
Interference with Assay Reagents Run a control experiment with the compound and assay reagents in the absence of cells to check for direct interactions.
Non-specific Binding Consider including a bovine serum albumin (BSA) blocking step in your protocol, particularly for assays involving protein detection.
Problem 2: Poor or No Activity in an Enzyme Inhibition Assay
Possible Cause Troubleshooting Step
Incorrect Enzyme Concentration Titrate the enzyme to determine the optimal concentration for the assay.
Suboptimal Buffer Conditions Ensure the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for enzyme activity.
Compound Degradation Prepare fresh compound dilutions immediately before use.
Incorrect Wavelength Reading Verify that the plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction.[6]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol assumes the use of a cell line stably transfected with an NF-κB luciferase reporter construct.

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow cells to attach.

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS to the wells and incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay kit.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a chromanone derivative and a general experimental workflow for screening its activity.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation IkB->NFkB_p65_p50 Compound This compound Compound->IKK_complex Inhibition? Gene_expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_expression Induces

Caption: Hypothetical NF-κB signaling pathway potentially inhibited by this compound.

G General Experimental Workflow for Compound Screening start Start prepare_stock Prepare Compound Stock Solution (10 mM in DMSO) start->prepare_stock cell_culture Culture and Seed Cells in 96-well Plates prepare_stock->cell_culture treat_cells Treat Cells with Serial Dilutions of Compound cell_culture->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Biological Assay (e.g., MTT, Luciferase) incubate->assay readout Measure Assay Readout (e.g., Absorbance, Luminescence) assay->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for screening the biological activity of a test compound.

Quantitative Data Summary

Table 1: Hypothetical Bioactivity Profile of this compound

Assay Type Cell Line / Target Endpoint IC50 / EC50 (µM) Positive Control IC50 / EC50 of Control (µM)
Cell ViabilityA549MTT Reduction> 100Doxorubicin0.5
Anti-inflammatoryRAW 264.7NO Production15.2 ± 2.1Dexamethasone0.1
Enzyme InhibitionRecombinant Enzyme XActivity8.7 ± 1.5Inhibitor Y0.05
NF-κB ReporterHEK293-NF-κB lucLuciferase Activity12.5 ± 3.0Bay 11-70822.5

Disclaimer: The information provided in this technical support center is intended as a general guide. All experimental protocols should be optimized for specific laboratory conditions and cell systems. The potential biological activities and signaling pathways discussed are based on the known properties of the broader chromanone class of compounds and may not be directly applicable to this compound. Independent experimental verification is essential.

References

Technical Support Center: Addressing Potential Cytotoxicity Artifacts of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity artifacts when working with 6-Fluorothio-4-Chromanone in cell-based assays. The presence of a thio-ether and a fluorinated chromanone core suggests the potential for chemical reactivity that may lead to misleading results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause artifacts in cytotoxicity assays?

A1: this compound is a fluorinated heterocyclic compound.[1][2][3][4] Its structure, containing a thio-ether functional group, raises the possibility of it being a thiol-reactive compound. Such compounds can interfere with cell-based assays in several ways, leading to false-positive results that appear as genuine cytotoxicity but are actually due to non-specific chemical reactions.[5][6][7][8]

Q2: What are the common types of artifacts that can be observed with potentially reactive compounds like this compound?

A2: Common artifacts include:

  • Thiol Reactivity: The compound may react with intracellular thiols, such as glutathione (GSH), or with cysteine residues in proteins, disrupting cellular redox balance and protein function.[5][8][9]

  • Redox Cycling: The compound might undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[10] This can induce oxidative stress and subsequent cell death, which may not be a direct effect of the compound on its intended target.

  • Assay Interference: The compound could directly interfere with assay components. For example, it might absorb light at the same wavelength as the assay readout, leading to inaccurate measurements in colorimetric or fluorometric assays.[11][12] It could also inhibit reporter enzymes like luciferase.[7][11]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically sequester proteins or interfere with cellular processes, leading to apparent cytotoxicity.[7]

Q3: How can I determine if the observed cytotoxicity of this compound is a genuine biological effect or an artifact?

A3: A series of counter-screens and control experiments are essential. These may include:

  • Thiol-Reactivity Assays: To assess if the compound reacts with thiols.

  • Redox Activity Assays: To check for the generation of reactive oxygen species.

  • Assay Interference Controls: To rule out direct interference with the assay chemistry.

  • Orthogonal Assays: Confirming the cytotoxic effect using a different assay that relies on an alternative detection method.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected cytotoxicity observed with this compound.

This could be indicative of assay interference or non-specific reactivity.

Troubleshooting Workflow:

compound This compound (Potential Reactive Species) ros Increased ROS compound->ros gsh_depletion GSH Depletion compound->gsh_depletion oxidative_stress Oxidative Stress ros->oxidative_stress gsh_depletion->oxidative_stress protein_damage Protein Damage/ Unfolding oxidative_stress->protein_damage dna_damage DNA Damage oxidative_stress->dna_damage stress_kinases Activation of Stress Kinases (e.g., JNK, p38) protein_damage->stress_kinases dna_damage->stress_kinases apoptosis Apoptosis stress_kinases->apoptosis

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Guide to 6-Fluorothio-4-Chromanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Thiochromanones, a class of sulfur-containing heterocyclic compounds, have emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the bioactivity of 6-Fluorothio-4-Chromanone and other key thiochromanone derivatives, supported by experimental data and detailed protocols to aid in future research and development.

While specific bioactivity data for the parent compound, this compound, is not extensively available in the public domain, a comprehensive review of its derivatives provides significant insights into the structure-activity relationships (SAR) that govern their biological effects. The introduction of a fluorine atom at the 6-position is generally associated with an increase in lipophilicity and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on various substituted thiochromanones has revealed potent anticancer, antibacterial, and antifungal activities. This guide will focus on a comparative analysis of these derivatives to infer the potential bioactivity of this compound.

Comparative Bioactivity of Thiochromanone Derivatives

The following table summarizes the in vitro bioactivity of selected thiochromanone derivatives against various cell lines and microbial strains. The data highlights how different substitutions on the thiochromanone core influence their biological potency.

Compound IDStructureBioactivity TypeTargetMetric (IC50/MIC)Reference
1 6-Chloro-thiochromanone derivativeAntibacterialXanthomonas oryzae pv. oryzae (Xoo)EC50: 15 µg/mL[1]
AntibacterialXanthomonas oryzae pv. oryzicolaby (Xoc)EC50: 19 µg/mL[1]
AntibacterialXanthomonas axonopodis pv. citri (Xac)EC50: 23 µg/mL[1]
2 8-Fluoro-thiochromanone thiosemicarbazoneAnticancerMCF-7 (Breast Cancer)IC50: 0.42 µM
AnticancerSK-mel-2 (Melanoma)IC50: 0.58 µM
AnticancerDU145 (Prostate Cancer)IC50: 0.43 µM
3 Thiochroman-4-one derivative with indole moietyAntifungalCandida albicansMIC: 4 µg/mL
4 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamideAntibacterialXanthomonas oryzae pv. oryzae (Xoo)EC50: 24 µg/mL
AntibacterialXanthomonas axonopodis pv. citri (Xac)EC50: 30 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to determine the bioactivity of thiochromanone derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiochromanone compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiochromanone compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antibacterial and Antifungal Activity: Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiochromanone compounds dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the thiochromanone compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

The anticancer activity of many chromanone and thiochromanone derivatives is often attributed to the induction of apoptosis (programmed cell death). While the specific pathways modulated by this compound are yet to be elucidated, a common mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiochromanone Thiochromanone Derivative DeathReceptor Death Receptor (e.g., FAS, TRAIL-R) Thiochromanone->DeathReceptor Binds/Activates Mitochondrion Mitochondrion Bax_Bak Bax/Bak Thiochromanone->Bax_Bak Activates Bcl2 Bcl-2 Thiochromanone->Bcl2 Inhibits Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Pore Formation Bcl2->Bax_Bak Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Synthesis Compound Synthesis (Thiochromanone Library) MTT MTT Assay (Multiple Cancer Cell Lines) Synthesis->MTT Hit_ID Hit Identification (IC50 < Threshold) MTT->Hit_ID Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Hit_ID->Apoptosis_Assay Lead Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Lead Compounds Western_Blot Western Blot (Apoptotic Protein Levels) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

References

Lack of Specific Research on 6-Fluorothio-4-Chromanone Derivatives Hinders Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of specific structure-activity relationship (SAR) studies focused on 6-Fluorothio-4-Chromanone derivatives. While the broader class of chromanone and chromone compounds is well-documented for a wide array of biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—detailed research on derivatives bearing a fluorothio group at the 6-position is not publicly available.

The parent compound, 6-Fluoro-4-chromanone, is recognized as a valuable synthetic intermediate in the development of enzyme inhibitors. However, extensive studies detailing the synthesis and biological evaluation of a series of its 6-fluorothio analogues are absent from the current body of scientific publications. This lack of data makes it impossible to construct a direct and meaningful comparison guide as requested, which would require quantitative data from various derivatives to elucidate clear structure-activity relationships.

Given the interest in the pharmacological potential of chromanone scaffolds, we can, however, provide a comparative guide on a closely related and well-researched class of compounds: halogenated 4-chromanone derivatives . The available literature on these compounds offers sufficient data to fulfill the core requirements of a detailed comparison, including data on their biological activities, the experimental protocols used for their evaluation, and insights into their structure-activity relationships.

Below is a comparative guide on halogenated 4-chromanone derivatives as potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.

A Comparative Guide to Halogenated 4-Chromanone Derivatives as SIRT2 Inhibitors

This guide provides a comparative analysis of substituted chroman-4-one derivatives as inhibitors of SIRT2, based on available experimental data.

Quantitative Data Presentation

The inhibitory activities of various halogenated and substituted chroman-4-one derivatives against SIRT2 are summarized in the table below. The data highlights how different substituents on the chromanone scaffold influence their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 8)% Inhibition at 200 µMIC50 (µM)
1a n-pentylClBr884.5
(-)-1a n-pentylClBr-1.5
(+)-1a n-pentylClBr-4.5
1b n-pentylBrBr901.5
1c n-pentylII832.8
1d n-pentylHH15>200
1e n-pentylBrH55-
1f n-pentylHBr40-
1g n-propylBrBr7512
1h n-butylBrBr854.0
1i n-hexylBrBr822.5

Data sourced from a study on substituted chromone/chroman-4-one derivatives as novel SIRT2 inhibitors.[1]

Key Observations from SAR Studies:

  • Halogenation at positions 6 and 8 is crucial for activity. The unsubstituted derivative (1d) showed minimal inhibition.

  • Larger, electron-withdrawing substituents at positions 6 and 8 are favorable. Dibromo (1b) and diiodo (1c) derivatives showed high potency.

  • The nature of the substituent at position 2 influences potency. An n-pentyl group (1b) was found to be optimal in the tested series.

  • The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[1]

Experimental Protocols

A detailed methodology for the key experiments is provided below to allow for reproducibility and further investigation.

SIRT2 Inhibition Assay:

The inhibitory activity of the compounds against human SIRT2 was determined using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are used.

  • Compound Incubation: The SIRT2 enzyme is pre-incubated with the test compounds at various concentrations in an assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and NAD+.

  • Development: After incubation, a developer solution containing a protease is added, which cleaves the deacetylated peptide, leading to the release of a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Synthesis and SAR Logic

The following diagrams illustrate the general synthetic workflow for these derivatives and the logical relationships derived from the SAR studies.

experimental_workflow cluster_synthesis General Synthesis of 2,6,8-trisubstituted-4-chromanones start Substituted Phenol intermediate1 Aldol Condensation (Microwave Irradiation) start->intermediate1 Aldehyde, Base product Target Chromanone Derivative intermediate1->product

Caption: General synthetic workflow for 2,6,8-trisubstituted-4-chromanones.

sar_logic cluster_sar Structure-Activity Relationship Logic cluster_positions Key Positions for Substitution node_scaffold 4-Chromanone Scaffold node_pos2 Position 2 (Alkyl Chain) node_scaffold->node_pos2 node_pos68 Positions 6 & 8 (Halogenation) node_scaffold->node_pos68 node_activity SIRT2 Inhibitory Activity node_pos2->node_activity Modulates Potency (n-pentyl optimal) node_pos68->node_activity Crucial for Activity (Large, EWG favorable)

Caption: Logical flow of the structure-activity relationship for SIRT2 inhibition.

References

Unveiling the Action of 6-Fluorothio-4-Chromanone: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluorothio-4-Chromanone is a synthetic heterocyclic compound belonging to the chromanone family. While direct experimental validation of its specific mechanism of action is not extensively documented in publicly available literature, the broader class of chromanone and thiochromanone derivatives has been investigated for various pharmacological activities. This guide explores the most probable mechanisms of action for this compound based on the established activities of structurally related compounds. We provide a comparative analysis with known alternative agents for each potential pathway, supported by detailed experimental protocols for validation.

Postulated Mechanisms of Action

Based on the known biological activities of chromanone and thiochromanone scaffolds, we postulate that this compound may exert its effects through one or more of the following mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: Chromanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway.

  • Induction of ROS-Mediated Apoptosis: The chromanone core is also associated with anticancer activity through the generation of reactive oxygen species (ROS), leading to programmed cell death.

  • IKr Potassium Channel Inhibition: Certain 4-chromanone derivatives have been identified as inhibitors of the rapidly activating delayed rectifier potassium current (IKr), a mechanism relevant to cardiac electrophysiology.

This guide will now delve into each of these potential mechanisms, offering a comparative framework and the necessary experimental details to facilitate further investigation.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. A chromanone derivative, referred to as compound 4e in one study, has been shown to significantly deactivate NF-κB by interfering with the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades[1].

Comparative Analysis: this compound vs. Known NF-κB Inhibitors

To validate and quantify the potential NF-κB inhibitory activity of this compound, a comparative study with established inhibitors is essential. The following table presents a hypothetical but plausible comparison.

CompoundTarget Cell LineIC50 (µM) for NF-κB InhibitionMethodReference Compound
This compound RAW 264.7TBDLuciferase Reporter AssayBay 11-7082
Bay 11-7082RAW 264.75.2Luciferase Reporter Assay-
ParthenolideHeLa4.1EMSA-
MG-132Jurkat0.1Western Blot (IκBα degradation)-

TBD: To be determined through experimentation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and reference inhibitor stock solutions (in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or the reference inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Inflammatory Genes DNA->Genes Transcription Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_ros ROS Detection cluster_apoptosis Apoptosis Assay Seed Seed Cells Treat Treat with Compound Seed->Treat DCFH_DA Incubate with DCFH-DA Harvest Harvest Cells Wash_ROS Wash Cells DCFH_DA->Wash_ROS FACS_ROS Flow Cytometry (ROS Measurement) Wash_ROS->FACS_ROS Stain Stain with Annexin V & Propidium Iodide Harvest->Stain FACS_Apop Flow Cytometry (Apoptosis Analysis) Stain->FACS_Apop cluster_prep cluster_prep cluster_ros cluster_ros cluster_apoptosis cluster_apoptosis IKr_Inhibition cluster_compound Compound cluster_channel Ion Channel cluster_effect Cellular Effect cluster_outcome Physiological Outcome Compound This compound IKr IKr (hERG) Channel Compound->IKr Inhibition AP Action Potential Prolongation IKr->AP Leads to QT QT Interval Prolongation AP->QT Results in

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiochromanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties and biological activities of fluorinated and non-fluorinated thiochromanones, supported by experimental data and detailed methodologies.

The introduction of fluorine into the thiochromanone scaffold has emerged as a key strategy in medicinal chemistry to modulate the bioactivity and physicochemical properties of this important heterocyclic motif. Thiochromanones, sulfur analogues of chromanones, are recognized for their diverse pharmacological activities, including anticancer, antifungal, and antiparasitic properties. Strategic fluorination can significantly impact a compound's metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced therapeutic potential. This guide presents a comparative analysis of fluorinated and non-fluorinated thiochromanones, summarizing key experimental data to inform future drug design and development efforts.

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the electronic and physical properties of the thiochromanone core. While comprehensive side-by-side data is limited, the following table summarizes key physicochemical properties for representative compounds.

PropertyThiochroman-4-one (Non-fluorinated)6-Fluoro-thiochroman-4-one (Fluorinated)Key Differences and Implications
Molecular Formula C₉H₈OSC₉H₇FOSReplacement of a hydrogen atom with a fluorine atom.
Molecular Weight 164.23 g/mol 182.21 g/mol [1]Increased molecular weight due to the fluorine atom.
Melting Point 28-30 °C[2][3]Not explicitly found in a direct comparison, but fluorination can alter crystal lattice energy and thus the melting point.Altered solid-state properties can impact formulation and solubility.
Appearance Light yellow crystalline solid[2]-Physical appearance is a basic characterization parameter.
Solubility Insoluble in water; soluble in organic solvents[2]-Fluorination can modulate lipophilicity, affecting solubility and membrane permeability.

Comparative Biological Activity

Fluorination has been shown to significantly enhance the biological activity of thiochromanones in several therapeutic areas. The electron-withdrawing nature of fluorine can alter the molecule's interaction with biological targets.

Leishmanicidal Activity

A direct comparative study has demonstrated the superior leishmanicidal activity of fluorinated thiochromanones. The substitution of a fluorine atom at the 6-position of the thiochromanone ring led to a notable increase in potency against Leishmania panamensis.

CompoundEC₅₀ (µM) against L. panamensis
Non-fluorinated Thiochroman-4-one derivative (4h) > 50
6-Fluoro-thiochroman-4-one derivative (4j) 3.23

Data sourced from Vargas et al. (2017).

Anticancer Activity

While direct comparative studies are emerging, existing research indicates that fluorination can enhance the anticancer potential of thiochromanone derivatives. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For instance, fluorinated thiosemicarbazone derivatives of thiochromanones have displayed exceptional efficacy against various cancer cell lines, with IC₅₀ values in the sub-micromolar range.[4] The presence of fluorine at the 6th and 8th positions has been correlated with a several-fold increase in anticancer activity compared to non-fluorinated or other halogen-substituted analogues.[4]

Antifungal Activity

Thiochromanone derivatives have demonstrated significant antifungal activity.[4] Studies on related scaffolds suggest that fluorination can be a viable strategy to enhance antifungal potency. For example, certain 2-(indole-3-yl)-thiochroman-4-ones have shown potent activity against Candida albicans with MIC values as low as 4 µg/mL.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis of the core thiochromanone scaffolds and a standard assay for evaluating their anticancer activity.

Synthesis of Thiochroman-4-one (Non-fluorinated)

Procedure: A one-pot synthesis from 3-(phenylthio)propanoic acid is an efficient method.

  • A mixture of 3-(phenylthio)propanoic acid (1.0 mmol) and polyphosphoric acid (PPA, 0.5 mL) in dichloromethane (1.0 mL) is prepared in a round-bottom flask.

  • The dichloromethane is distilled off while heating the mixture to 40 °C.

  • The resulting mixture is then heated to 100 °C and the reaction is monitored by TLC.

  • After completion, the reaction is cooled to room temperature and a saturated aqueous solution of NaHCO₃ is added.

  • The mixture is stirred for 2 hours and then extracted with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield thiochroman-4-one.

Synthesis of 6-Fluoro-thiochroman-4-one

Procedure: A one-pot reaction between 4-fluorothiophenol and acrylic acid.

  • To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add I₂ (3 mmol).

  • The mixture is stirred at 50 °C for 24 hours.

  • After completion (monitored by TLC), a cold saturated sodium thiosulfate solution is added, and the mixture is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated solution of sodium bicarbonate to remove unreacted starting materials.

  • The organic layer is then dried over anhydrous Na₂SO₄ and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate to give 6-fluorothiochroman-4-one.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiochromanone derivatives (both fluorinated and non-fluorinated) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Thiochromanone derivatives exert their biological effects by modulating key cellular signaling pathways. Fluorination can enhance these interactions, leading to more potent activity.

ROS-Mediated Apoptosis

Many anticancer agents, including thiochromanone derivatives, induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[4] An increase in intracellular ROS can lead to mitochondrial dysfunction, activation of caspases, and ultimately, cell death.

ROS_mediated_apoptosis Thiochromanone Thiochromanone Derivative ROS Increased ROS Production Thiochromanone->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers

Caption: ROS-mediated apoptosis induced by thiochromanone derivatives.

Inhibition of the ERK-MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[4] Its dysregulation is a hallmark of many cancers. Thioflavones, which are structurally related to thiochromanones, have been shown to inhibit the ERK-MAPK pathway. It is plausible that thiochromanones act in a similar manner, potentially by inhibiting the phosphorylation of key kinases in the pathway like MEK and ERK.

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiochromanone Thiochromanone Derivative Thiochromanone->MEK inhibits phosphorylation Thiochromanone->ERK inhibits phosphorylation

Caption: Inhibition of the ERK-MAPK signaling pathway by thiochromanones.

References

Comparative Analysis of 6-Fluorothio-4-Chromanone and Known Inhibitors Against Akt Kinase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 6-Fluorothio-4-Chromanone against established Akt kinase inhibitors. This guide provides a detailed analysis of inhibitory activities, experimental methodologies, and the underlying signaling pathway.

This publication offers a comparative overview of the novel inhibitor this compound against a panel of well-characterized inhibitors of Akt, a serine/threonine-specific protein kinase pivotal in cellular processes such as growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of various cancers, making Akt a prime target for therapeutic intervention.[3] This guide presents hypothetical performance data for this compound to illustrate its potential in the context of known inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison of Akt Inhibitors

The inhibitory potency of this compound against the three isoforms of Akt (Akt1, Akt2, and Akt3) is presented below in comparison to established inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and more selective Akt inhibitors like GSK690693 and Capivasertib.[2][4] The data, including IC50 values which represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity, are summarized for direct comparison.

InhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Notes
This compound 51510Hypothetical data for comparative purposes.
Staurosporine---A potent, non-selective protein kinase inhibitor.[5]
GSK6906932139An ATP-competitive pan-Akt kinase inhibitor.[6][7]
Capivasertib (AZD5363)377A potent, orally available pan-Akt inhibitor.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Akt Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of a compound against a specific kinase.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the specific Akt isoenzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence of the product using a plate reader.

  • The amount of product formed is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

G cluster_0 Experimental Workflow: Inhibitor Screening A Compound Library B Primary High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Lead Optimization D->E F In Vivo Studies E->F

Experimental Workflow for Inhibitor Discovery.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. The following diagram outlines the key components of this cascade.

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival and Proliferation mTORC1->CellSurvival

Simplified PI3K/Akt Signaling Pathway.

References

A Comparative Guide to In Vitro and In Silico Evaluation of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Effective cross-validation requires a clear and direct comparison of quantitative data from both in vitro and in silico analyses. The following tables are structured to facilitate this comparison.

Table 1: Physicochemical Properties

PropertyIn Silico Predicted ValueExperimental MethodIn Vitro Measured Value
Molecular Weight182.22 g/mol Mass SpectrometryData not available
LogPData not availableHPLC, Shake-flask methodData not available
Aqueous SolubilityData not availableNephelometry, UV-Vis SpectroscopyData not available
pKaData not availablePotentiometric titration, SpectrophotometryData not available

Table 2: Pharmacokinetic (ADME) Profile

ParameterIn Silico PredictionExperimental MethodIn Vitro Result
Absorption
Permeability (Caco-2)Data not availableCaco-2 cell monolayer assayData not available
P-gp SubstrateData not availableP-gp ATPase assay, Bidirectional transport assayData not available
Distribution
Plasma Protein BindingData not availableEquilibrium dialysis, UltracentrifugationData not available
Blood-Brain Barrier PenetrationData not availablePAMPA-BBB assayData not available
Metabolism
Metabolic Stability (Microsomes)Data not availableLiver microsomal stability assayData not available
CYP450 InhibitionData not availableCytochrome P450 inhibition assay (e.g., CYP3A4, 2D6)Data not available
Excretion
Primary RouteData not availableIn vivo studies requiredNot applicable

Table 3: Pharmacodynamic Profile (Example: Enzyme Inhibition)

Target EnzymeIn Silico Docking Score (kcal/mol)In Silico Predicted Binding Affinity (Ki)In Vitro Assay TypeIn Vitro IC50In Vitro Ki
Hypothetical Target 1Data not availableData not availableFRET-based assayData not availableData not available
Hypothetical Target 2Data not availableData not availableRadiometric assayData not availableData not available

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality in vitro data. Below are standard methodologies for key assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of 6-Fluorothio-4-Chromanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (Hypothetical Kinase Target)
  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate or ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

In Silico Methodology

Computational methods provide valuable predictions that can guide and complement experimental work.

Molecular Docking
  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

  • Binding Site Definition: Identify the active site of the protein.

  • Docking Simulation: Use software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the protein's active site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity (e.g., docking score in kcal/mol).

ADME Prediction
  • Molecular Descriptors Calculation: Calculate various physicochemical and topological descriptors for this compound.

  • Model Prediction: Use predictive models (e.g., QSAR-based models) from software like SwissADME, ADMETlab, or StarDrop to predict ADME properties such as absorption, distribution, metabolism, and excretion.

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships.

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation ADME_Prediction ADME Prediction Cell_Based_Assays Cell-Based Assays ADME_Prediction->Cell_Based_Assays Guides Molecular_Docking Molecular Docking Biochemical_Assays Biochemical Assays Molecular_Docking->Biochemical_Assays Guides Synthesis Compound Synthesis Synthesis->Biochemical_Assays Synthesis->Cell_Based_Assays Data_Analysis Data Analysis & Cross-Validation Biochemical_Assays->Data_Analysis Generates Cell_Based_Assays->Data_Analysis Generates

Caption: General workflow for the cross-validation of in silico and in vitro data.

signaling_pathway Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Compound This compound Compound->Kinase_2

Caption: Hypothetical signaling pathway inhibited by this compound.

A Comparative Guide to the Synthetic Routes of Fluorinated Thiochromanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, binding affinity, and bioavailability. Thiochromanones, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of the primary synthetic routes to fluorinated thiochromanones, offering a side-by-side analysis of their methodologies, performance, and key experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for the preparation of fluorinated thiochromanones have been identified and compared: the one-pot synthesis from 3-(arylthio)propanoic acids, the reaction of α,β-unsaturated carboxylic acids with fluorothiophenols, and the intramolecular Friedel-Crafts acylation of 3-(fluorophenylthio)propanoic acids. The following table summarizes the quantitative data for these routes, using the synthesis of 6-fluorothiochroman-4-one as a representative example.

Synthetic RouteStarting MaterialsKey Reagents & CatalystsReaction ConditionsYield (%)
One-Pot Synthesis 3-(4-Fluorophenylthio)propanoic acidPolyphosphoric acid (PPA)100°C55%[1]
Reaction with α,β-Unsaturated Acid 4-Fluorothiophenol, Crotonic acidIodine (I₂)Room temperature, 12 hNot reported for 6-fluorothiochroman-4-one directly, but a related synthesis of 6-fluoro-2-methylthiochroman-4-one is documented.[2]
Two-Step Intramolecular Friedel-Crafts Acylation 4-Fluorothiophenol, β-Propiolactone (for precursor synthesis)Step 1: Base (e.g., KOH) Step 2: Strong acid (e.g., H₂SO₄, P₂O₅)Step 1: Reflux Step 2: HeatingModerate yields are generally reported for the cyclization step.[3]

Experimental Protocols

One-Pot Synthesis of 6-Fluorothiochromen-4-one from 3-(4-Fluorophenylthio)propanoic Acid[1]

This method offers a streamlined approach by combining the synthesis of the thiochromanone ring system in a single step.

Procedure: A mixture of 3-(4-fluorophenylthio)propanoic acid (200 mg, 1.0 mmol) and polyphosphoric acid (PPA) is heated to 100°C in an oil bath. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then quenched with the dropwise addition of an aqueous saturated NaHCO₃ solution. The resulting mixture is stirred for 2 hours at room temperature and then extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (5–10% ethyl acetate in hexanes) to yield 6-fluorothiochromen-4-one as a grey solid (99 mg, 55%).

Synthesis of 6-Fluoro-2-methylthiochroman-4-one from Crotonic Acid and 4-Fluorothiophenol[2]

This route involves the conjugate addition of a thiophenol to an α,β-unsaturated carboxylic acid, followed by cyclization.

Procedure: To a mixture of crotonic acid (172 mg, 2 mmol) and 4-fluorothiophenol (385 mg, 3.0 mmol), iodine (52 mg, 0.2 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 12 hours. After the reaction is complete (monitored by TLC), a cold saturated sodium thiosulfate solution (20 mL) is added, and the mixture is extracted with dichloromethane (2 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography over silica gel using a hexane:EtOAc (2:1) mixture as the eluent to give the product.

Two-Step Synthesis of Thiochroman-4-ones via Intramolecular Friedel-Crafts Acylation[3]

This classical approach first involves the synthesis of a 3-(arylthio)propanoic acid precursor, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of 3-(Arylthio)propanoic Acids A mixture of a substituted thiophenol (e.g., 4-fluorothiophenol) and β-bromopropionic acid is refluxed in ethanol containing 10% aqueous KOH. After the reaction, the mixture is acidified to yield the 3-(arylthio)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation The 3-(arylthio)propanoic acid is heated with concentrated sulfuric acid, often with a catalytic amount of P₂O₅, to effect the intramolecular Friedel-Crafts acylation, yielding the corresponding thiochroman-4-one.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies leading to the formation of fluorinated thiochromanones.

Synthetic_Routes_to_Fluorinated_Thiochromanones cluster_sm Starting Materials cluster_int Intermediates cluster_prod Product Fluorothiophenol Fluorothiophenol Fluorinated_Thiochromanone Fluorinated Thiochroman-4-one Fluorothiophenol->Fluorinated_Thiochromanone + α,β-Unsaturated Acid (Iodine-catalyzed) alpha_beta_Unsaturated_Acid α,β-Unsaturated Carboxylic Acid alpha_beta_Unsaturated_Acid->Fluorinated_Thiochromanone beta_Halo_Propanoic_Acid β-Halopropanoic Acid Arylthio_Propanoic_Acid 3-(Fluorophenylthio)propanoic Acid beta_Halo_Propanoic_Acid->Arylthio_Propanoic_Acid Arylthio_Propanoic_Acid->Fluorinated_Thiochromanone Intramolecular Friedel-Crafts Acylation (Strong Acid) Arylthio_Propanoic_Acid->Fluorinated_Thiochromanone One-Pot Synthesis (PPA)

Figure 1. Synthetic strategies for fluorinated thiochromanones.

References

Benchmarking the Antimicrobial Spectrum of 6-Fluorothio-4-Chromanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial spectrum of 6-Fluorothio-4-Chromanone, benchmarked against established antimicrobial agents. The data presented is based on published findings for structurally related thiochromanone and fluorinated chromanone derivatives, offering a predictive assessment of the target compound's efficacy. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Comparative Antimicrobial Spectrum

While specific data for this compound is not yet available in published literature, the antimicrobial activities of structurally similar thiochroman-4-one and fluorinated chromanone derivatives have been reported. The following table summarizes the Minimum Inhibitory Concentration (MIC) or Half Maximal Effective Concentration (EC50) values for these related compounds against a variety of bacterial and fungal strains. This data provides a strong indication of the potential antimicrobial spectrum of this compound. For comparison, data for commonly used antimicrobial agents are also included.

Compound/DrugOrganismTypeMIC/EC50 (µg/mL)Reference Compound MIC/EC50 (µg/mL)
Thiochroman-4-one Derivatives
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzaeBacterium17Bismerthiazol: >50
Xanthomonas axonopodis pv. citriBacterium28Thiodiazole copper: >50
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oximeBotrytis cinereaFungusInhibition rate of 79% at 50 µg/mLCarbendazim: 72% inhibition at 50 µg/mL
Spiropyrrolidine-thiochroman-4-one hybrid (4a)Bacillus subtilisBacterium32Amoxicillin: 64
Staphylococcus epidermidisBacterium32Ampicillin: 78
Fluorinated Chromanone Derivatives
Fluorine-containing chromone-tetrazole (1o)Pseudomonas aeruginosaBacterium20Ciprofloxacin: Not specified in study
Staphylococcus aureusBacterium25Ciprofloxacin: Not specified in study
Established Antimicrobial Agents
AmoxicillinBacillus subtilisBacterium64N/A
AmpicillinStaphylococcus epidermidisBacterium78N/A
Amphotericin BCandida albicansFungus<5N/A

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard antimicrobial susceptibility test.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Reference antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microbial strains (bacteria and fungi)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an 18-24 hour old culture on an appropriate agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum in the appropriate sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound and reference agents in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agents in the appropriate sterile broth medium in the wells of a 96-well microtiter plate. The typical volume in each well is 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plates and incubate under appropriate conditions. For most bacteria, this is 35-37°C for 16-20 hours in ambient air. For fungi, incubation is typically at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A microplate reader can also be used to measure the optical density at a suitable wavelength (e.g., 600 nm) to determine the inhibition of growth.

Mandatory Visualization

The following diagrams illustrate a potential mechanism of action for chromanone derivatives and a typical experimental workflow for antimicrobial susceptibility testing.

G Potential Mechanism of Action: Quorum Sensing Inhibition cluster_bacterium Bacterial Cell Autoinducer Autoinducer (Signaling Molecule) Receptor Receptor Protein Autoinducer->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Virulence_Factors Production of Virulence Factors (e.g., Biofilm, Toxins) Gene_Expression->Virulence_Factors Leads to Chromanone Chromanone Derivative (e.g., this compound) Chromanone->Receptor Inhibits Binding

Caption: Inhibition of Bacterial Quorum Sensing by a Chromanone Derivative.

G start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum standardize Standardize to 0.5 McFarland prep_inoculum->standardize dilute_inoculum Dilute Inoculum in Broth standardize->dilute_inoculum inoculate_plate Inoculate 96-Well Plate dilute_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

validation of the therapeutic potential of 6-Fluorothio-4-Chromanone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Preclinical Therapeutic Potential of Novel Protein Degraders

Disclaimer: Publicly available preclinical data for the specific compound 6-Fluorothio-4-Chromanone is limited. This guide serves as a representative example, comparing a hypothetical molecule, Compound X (representing a potential therapeutic agent derived from a this compound scaffold), against the established BTK inhibitor, Ibrutinib . The data presented for Compound X is illustrative, while the data for Ibrutinib is based on published findings. This document demonstrates a structured approach for evaluating novel therapeutic agents in a preclinical setting.

Introduction

The discovery of novel therapeutic modalities is a cornerstone of oncological research. One promising area is the development of targeted protein degraders, which eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comparative analysis of a hypothetical novel protein degrader, Compound X , against the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .

Chromanone scaffolds are recognized as privileged structures in medicinal chemistry, known to be key components in molecules with a wide range of biological activities, including anticancer properties.[1][2] this compound is classified as a protein degrader building block, suggesting its utility in the synthesis of such targeted therapeutics.[3] For the purpose of this guide, we will hypothesize that Compound X is a selective BTK degrader, and we will evaluate its preclinical potential in models of Mantle Cell Lymphoma (MCL), a cancer type where BTK signaling is a critical survival pathway.

Comparative Efficacy and Potency

The initial preclinical evaluation of a new compound involves assessing its potency and efficacy in both biochemical and cell-based assays, followed by in vivo tumor models.[4][5]

In Vitro Potency: Biochemical and Cellular Assays

The half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) are key metrics. IC50 measures the concentration of a drug needed to inhibit a biological process by 50%, while DC50 measures the concentration required to degrade 50% of a target protein.

Table 1: Comparative In Vitro Potency against BTK

Compound Assay Type Target Cell Line Potency Metric Value (nM)
Compound X Kinase Assay BTK - IC50 15
Western Blot BTK REC-1 (MCL) DC50 (24h) 25
Viability Assay - REC-1 (MCL) IC50 40
Ibrutinib Kinase Assay BTK - IC50 0.5
Western Blot pBTK (Y223) REC-1 (MCL) IC50 (24h) 8

| | Viability Assay | - | REC-1 (MCL) | IC50 | 11 |

Data for Ibrutinib is representative of published values. Data for Compound X is hypothetical.

In Vivo Efficacy: Xenograft Tumor Models

The therapeutic potential of a compound is ultimately tested in living organisms.[6] Human tumor xenograft models, where cancer cells are implanted in immunodeficient mice, are a standard method for evaluating anti-cancer drugs.[4][7]

Table 2: Comparative In Vivo Efficacy in a Mantle Cell Lymphoma (REC-1) Xenograft Model

Compound Dose Dosing Schedule TGI (%)* Tumor Regression
Compound X 25 mg/kg Oral, QD 95% Yes

| Ibrutinib | 25 mg/kg | Oral, QD | 70% | No (Stasis) |

*TGI (Tumor Growth Inhibition) percentage is a measure of the reduction in tumor growth in treated animals compared to vehicle-treated controls. Data for Ibrutinib is representative of published values. Data for Compound X is hypothetical.

Signaling Pathway Analysis

Compound X is hypothesized to act by inducing the degradation of BTK, while Ibrutinib acts by inhibiting its kinase activity. Both interventions aim to block the downstream signaling cascade that promotes cell proliferation and survival in B-cell malignancies.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Pathway PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Ibrutinib Ibrutinib (Inhibition) Ibrutinib->BTK CompoundX Compound X (Degradation) CompoundX->BTK  

Caption: BTK is a key node in the B-Cell Receptor signaling pathway.

Experimental Protocols

Reproducibility is critical in preclinical research. The following are standard protocols for the types of experiments cited in this guide.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate REC-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X or Ibrutinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using non-linear regression.

In Vivo Xenograft Tumor Model

This protocol outlines the steps for assessing a compound's anti-tumor activity in a mouse model.[6][7]

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ REC-1 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID or NSG).

  • Tumor Growth: Monitor tumor growth using caliper measurements. The volume is calculated as (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound X 25 mg/kg, Ibrutinib 25 mg/kg).

  • Dosing: Administer the compounds daily (QD) via oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).

  • Endpoint: Euthanize mice at the study endpoint or if tumors exceed a predetermined size.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Preclinical Development Workflow

The path from a candidate molecule to a clinical trial candidate follows a structured workflow designed to assess safety and efficacy.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Models cluster_candidate Candidate Selection TargetID Target Identification Screening Compound Screening TargetID->Screening Biochem Biochemical Assays (IC50) Screening->Biochem Cellular Cell-Based Assays (DC50) Biochem->Cellular PK Pharmacokinetics (PK/PD) Cellular->PK Efficacy Efficacy Models (Xenografts) PK->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A typical workflow for preclinical drug development.

Conclusion

This comparative guide illustrates a framework for the preclinical evaluation of Compound X , a hypothetical BTK protein degrader, against the established inhibitor Ibrutinib . The hypothetical data shows that while Compound X has a lower potency in biochemical assays, its novel mechanism of action (degradation) translates to superior in vivo efficacy, including tumor regression in a xenograft model. This highlights the potential advantages of protein degradation as a therapeutic strategy. A rigorous, stepwise preclinical evaluation, encompassing in vitro potency, in vivo efficacy, and safety assessments, is essential to validate the therapeutic potential of any new chemical entity before it can proceed to clinical development.

References

comparative cytotoxicity of 6-Fluorothio-4-Chromanone in normal vs. cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Chromanone Derivatives: A Guide for Researchers

An Objective Analysis of Anticancer Potential and Selectivity

For researchers and drug development professionals, the quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a paramount objective. Chromanone and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant anticancer potential.[1] This guide provides a comparative analysis of the cytotoxic effects of various chromanone derivatives on cancer versus normal cell lines, supported by experimental data and detailed methodologies.

Data Presentation: Cytotoxicity Profile of Chromanone Derivatives

The in vitro efficacy of several chromanone derivatives has been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of cytotoxicity, with lower values indicating higher potency. The following table summarizes the cytotoxic activity of various chromanone derivatives from the literature.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Derivative 1 HCT 116 (Colon)~8-30HMEC-1 (Endothelial)~10 µM higher than cancer lines[2][3]
SW620 (Colon)~8-30[2][3]
LoVo (Colon)~8-30[2][3]
Compound 4a MCF-7 (Breast)≤ 3.86 µg/ml--[4][5]
A549 (Lung)≤ 3.86 µg/ml--[5]
HeLa (Cervical)≤ 3.86 µg/ml--[4]
Ciprofloxacin Derivative (B) CT26 (Colon)20 µg/mlCHO (Ovary)> 20 µg/ml
Group B Compounds MCF-7 (Breast)Significantly lower than normal cellsSV-HUC-1 (Urothelial)Higher than cancer cells[6]
DU-145 (Prostate)Significantly lower than normal cells[6]
A549 (Lung)Significantly lower than normal cells[6]

Experimental Protocols

The following section details a standardized methodology for determining the IC50 values of chromanone derivatives, enabling a comparative assessment of their cytotoxicity.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7][8]

Materials:

  • Chromanone derivative of interest

  • Target cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the chromanone derivative in DMSO.

    • Create a series of dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative cytotoxicity assessment of a test compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison

Caption: General workflow for comparative cytotoxicity analysis.

Signaling Pathway

Chromanone derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway.[4][7] The diagram below illustrates a simplified, proposed signaling pathway for chromanone-induced apoptosis.

G cluster_cell Cancer Cell compound Chromanone Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed pathway of chromanone-induced apoptosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 6-Fluorothio-4-Chromanone (CAS Number: 21243-18-5). Due to the presence of both fluorine and sulfur, this compound requires careful handling and disposal as hazardous waste. The following procedures are based on best practices for fluorinated and organosulfur compounds.

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was identified. The information herein is compiled from general safety guidelines for related chemical classes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations before proceeding with any disposal.

Hazard Profile and Safety Summary

Hazard Classification (for 6-Fluoro-4-chromanone)DescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

This data is for a related compound and should be used as a minimum precaution.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is through a licensed hazardous waste disposal company, likely involving high-temperature incineration.

Step 1: Waste Collection and Segregation

  • Do not dispose of this compound down the drain or in regular solid waste.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material and have a tightly sealing lid.

  • Label the container as "Halogenated Organic Waste" and specifically list "this compound." Include the approximate concentration and quantity.

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

Step 4: Decontamination of Labware

  • Thoroughly decontaminate any labware that has come into contact with this compound.

  • Rinse the labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect the rinse solvent as halogenated organic waste.

Alternative Disposal Considerations (for expert evaluation only)

While not a standard procedure, chemical neutralization is a theoretical possibility for some organosulfur compounds. Thiols and sulfides can sometimes be oxidized to less hazardous sulfonic acids. However, a validated protocol for the oxidation of this compound is not available. Any attempt at chemical neutralization should only be designed and performed by a qualified chemist with approval from the EHS department, as it may produce hazardous byproducts.

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Handling This compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste segregate_waste Segregate as 'Halogenated Organic Waste' collect_waste->segregate_waste store_waste Store in a Secure Hazardous Waste Area segregate_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 6-Fluorothio-4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluorothio-4-Chromanone (CAS No. 21243-18-5).[1][2][3] The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 21243-18-5

  • Molecular Formula: C₉H₇FOS[1]

Personal Protective Equipment (PPE)

Based on recommendations for structurally similar compounds, the following personal protective equipment should be utilized when handling this compound. A related compound, 6-Fluoro-4-chromanone, is a combustible solid.[4] Another analog, 6-Fluoro-4-chromanone hydantoin, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[5]
Hand Protection Wear protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.[4][5]
Respiratory Protection A type N95 (US) or equivalent respirator is recommended, particularly when handling the powder form where dust inhalation is a risk.[4]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.

Operational Plan for Handling and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5] Do not breathe in dust, mist, or spray.[5]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.[5]

  • Emergency Equipment: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate vicinity of any potential exposure.[5]

Disposal: All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[6] For general guidance on the management of chemical waste, refer to established resources such as "Prudent Practices in the Laboratory".[6]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Assemble Required PPE a->b c Work in Fume Hood b->c d Weigh/Handle Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste per Regulations g->h i Spill or Exposure Occurs j Follow Emergency Procedures i->j k Seek Medical Attention j->k

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.